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Core Science & Biosynthesis

Foundational

The Chemical Structure, Properties, and Kinase Inhibitory Potential of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Executive Summary The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide represents a highly specialized, privileged pharmacophore in modern medicinal chemistry. Built upon a 3-amino-1H-pyrazole core, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide represents a highly specialized, privileged pharmacophore in modern medicinal chemistry. Built upon a 3-amino-1H-pyrazole core, this molecule is strategically designed to act as a building block and active moiety for ATP-competitive kinase inhibitors[1]. Recent advancements in immune-oncology and targeted therapeutics have highlighted the utility of pyrazole-propanamide derivatives in targeting the "dark kinome" (such as PCTAIRE/CDK16)[1] and critical immune regulators like Hematopoietic Progenitor Kinase 1 (HPK1)[2][3].

This technical whitepaper deconstructs the chemical logic behind the molecule's structural features, outlines a self-validating synthetic methodology, and provides a robust experimental workflow for evaluating its target engagement in live-cell environments.

Structural Deconstruction & Pharmacophore Analysis

The architecture of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is purposefully segmented into two functional domains: the hinge-binding core and the solvent-exposed regulatory tail.

The Hinge-Binding Core: 3-Amino-4-methylpyrazole

The 3-amino-4-methyl-1H-pyrazole moiety is a classic kinase hinge-binding motif[1][4].

  • Hydrogen Bonding: The exocyclic 3-amino group acts as a potent hydrogen bond donor, while the adjacent pyrazole nitrogen (N2) serves as a hydrogen bond acceptor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region.

  • Steric Shielding: The methyl group at the C4 position provides a dual function. It fills the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity, and sterically shields the pyrazole ring from rapid oxidative metabolism (e.g., via cytochrome P450 enzymes)[4].

The Regulatory Tail: 2-Methylpropanamide

The attachment of a 2-methylpropanamide tail at the N1 position of the pyrazole directs the molecule toward the solvent-exposed channel of the kinase active site.

  • Entropic Advantage: The causality behind selecting a 2-methyl substituted propanamide over an unsubstituted linear chain lies in conformational restriction. The alpha-methyl group introduces a chiral center and steric bulk, which restricts the rotational degrees of freedom of the amide tail. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon target binding[5].

  • Solubility and Pharmacokinetics: The terminal amide group significantly improves the topological polar surface area (TPSA), enhancing aqueous solubility and ensuring favorable oral bioavailability.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of this scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the calculated molecular descriptors.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C8H14N4OSmall molecular footprint, ideal for fragment-based drug design (FBDD).
Molecular Weight 182.23 g/mol Highly efficient ligand efficiency (LE); leaves mass budget for further derivatization.
Hydrogen Bond Donors 4 (NH2, Amide NH2)Strong interaction potential with the kinase hinge and solvent channel.
Hydrogen Bond Acceptors 3 (C=O, Pyrazole N)Facilitates aqueous solubility and target binding.
Calculated LogP (cLogP) ~0.65Highly hydrophilic; minimizes off-target lipophilic toxicity.
Topological Polar Surface Area 81.1 ŲOptimal for cellular permeability while avoiding central nervous system (CNS) penetration.

Synthetic Methodology

The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide relies on a highly regioselective Aza-Michael addition. The challenge in pyrazole chemistry is the presence of multiple nucleophilic centers (N1, N2, and the exocyclic NH2).

Causality of Reaction Conditions

Under basic conditions, the pyrazole ring is deprotonated. The N1 position is sterically less hindered and electronically more nucleophilic than the exocyclic 3-amino group (whose lone pair is delocalized into the aromatic ring). By using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), we ensure thermodynamic control, driving the alkylation exclusively to the N1 position[6].

Step-by-Step Protocol: Regioselective Aza-Michael Addition
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 3-amino-4-methyl-1H-pyrazole in 25 mL of anhydrous ethanol.

  • Activation: Add 0.5 mmol (5 mol%) of DBU to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the pyrazolide anion.

  • Addition: Slowly add 11.0 mmol (1.1 equivalents) of methacrylamide dropwise over 10 minutes. The alpha-methyl group of methacrylamide acts as the Michael acceptor.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12-16 hours. Monitor reaction progression via LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL).

  • Purification: Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Dichloromethane:Methanol, 95:5) to yield the pure target compound.

Synthesis A 3-amino-4-methyl-1H-pyrazole (Nucleophile) C Base Catalysis (DBU) Solvent: EtOH, Reflux A->C B Methacrylamide (Michael Acceptor) B->C D Regioselective Aza-Michael Addition (N1 Alkylation) C->D E 3-(3-amino-4-methyl-1H-pyrazol-1-yl) -2-methylpropanamide D->E

Figure 1: Regioselective Aza-Michael addition workflow for pyrazole propanamide synthesis.

Biological Activity & Target Engagement

Derivatives of the 3-amino-4-methylpyrazole-propanamide scaffold have shown profound efficacy in inhibiting kinases that regulate the cell cycle and immune responses[1][3].

HPK1 Inhibition in Immune-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the SLP76 microcluster, where it phosphorylates SLP76, leading to complex disassembly and subsequent T-cell exhaustion[3]. Inhibiting HPK1 with pyrazole-propanamide derivatives blocks this phosphorylation event, rescuing T-cell proliferation and enhancing the anti-tumor immune response[2][7].

Pathway TCR T-Cell Receptor (TCR) Activation SLP76 SLP76 Microcluster Formation TCR->SLP76 HPK1 HPK1 Kinase (Negative Regulator) SLP76->HPK1 Recruits Exhaustion T-Cell Exhaustion (Immune Suppression) HPK1->Exhaustion Phosphorylates SLP76 Activation Enhanced T-Cell Proliferation & Response HPK1->Activation Inhibition Rescues Function Inhibitor Pyrazole Propanamide Inhibitor Inhibitor->HPK1 ATP-Competitive Inhibition

Figure 2: Mechanism of action for HPK1 inhibition by pyrazole propanamide derivatives.

Experimental Workflow: Self-Validating Kinase Assay Protocol

To ensure trustworthy and reproducible data, biochemical affinity (IC50) must be validated in a physiological context. We utilize the NanoBRET Target Engagement (TE) Assay [1].

Expertise Insight: Traditional radiometric assays use artificially low ATP concentrations (10-100 µM), which drastically overestimates the potency of ATP-competitive inhibitors. NanoBRET operates in live cells at physiological ATP levels (1-3 mM). Furthermore, it is a self-validating system: the assay relies on the competitive displacement of a fluorescent tracer. If the compound is cytotoxic or fails to penetrate the cell membrane, no displacement occurs, preventing false positives.

Step-by-Step NanoBRET Protocol
  • Cell Plating & Transfection: Plate HEK293T cells in a 96-well format at a density of 2x10^4 cells/well. Transiently transfect the cells with a plasmid encoding the target kinase (e.g., HPK1 or CDK16) fused to NanoLuc luciferase.

  • Tracer Incubation: After 24 hours, add the appropriate NanoBRET fluorescent kinase tracer at its predetermined KD concentration (e.g., 0.5 µM).

  • Inhibitor Treatment: Treat the cells with a 10-point serial dilution of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (ranging from 10 µM to 0.5 nM). Include a DMSO-only vehicle control (0% displacement) and an excess of a known potent inhibitor (100% displacement) as internal validation controls.

  • Equilibration: Incubate the plates for 2 hours at 37°C, 5% CO2 to allow the compound to penetrate the cells and reach binding equilibrium with the tracer.

  • Signal Detection: Add the NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells). Read the plate on a luminescence microplate reader equipped with dual filters (450 nm for NanoLuc emission, 610 nm for tracer BRET emission).

  • Data Analysis: Calculate the BRET ratio (610 nm / 450 nm). Plot the normalized BRET ratio against the log of the inhibitor concentration to derive the live-cell IC50.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI Molecules URL:[Link]

  • Spirocyclic 2,3-dihydro-7-azaindole compounds and uses thereof (HPK1 Inhibitors)
  • Inhibitors of HPK1 and methods of use thereof Source: World Intellectual Property Organization WO2024015251A1 URL

Sources

Exploratory

molecular weight and exact mass of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Title: High-Resolution Mass Characterization and Isotopic Profiling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Executive Summary The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Mass Characterization and Isotopic Profiling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Executive Summary

The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is a highly functionalized pyrazole derivative, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). In pharmaceutical development, the precise analytical characterization of such intermediates is non-negotiable. This technical guide explores the fundamental differences between the compound's average molecular weight and its monoisotopic exact mass, detailing the high-resolution mass spectrometry (HRMS) workflows required for its definitive structural validation.

Structural Elucidation and Mass Fundamentals

A common pitfall in early-stage drug development is the conflation of "molecular weight" and "exact mass." While molecular weight is calculated using the abundance-weighted average of all naturally occurring isotopes of an element, mass spectrometers detect individual ions based on their specific isotopic composition (1[1]).

For 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (Chemical Formula: C8H14N4O):

  • Average Molecular Weight: 182.22 g/mol . This value is used for bulk stoichiometric calculations during benchtop synthesis.

  • Monoisotopic Exact Mass: 182.116761 Da. This is the calculated mass of the molecule when composed entirely of the most abundant, lightest isotopes (i.e., ^12C, ^1H, ^14N, ^16O) (2[2]). In HRMS, this is the target value used to confirm elemental composition (3[3]).

Table 1: Theoretical Mass Properties of C8H14N4O

PropertyValueApplication Context
Chemical Formula C8H14N4OElemental composition
Average Molecular Weight 182.22 g/mol Stoichiometry, bulk formulation
Monoisotopic Exact Mass (Neutral) 182.1168 DaHRMS target (neutral species)
Exact Mass[M+H]+ (Protonated) 183.1240 DaPositive ion mode ESI-MS target
Mass Defect +0.1168 DaFiltering isobaric interferences

Causality Check: Why focus on the mass defect? The mass defect (+0.1168 Da) is the difference between the exact mass and the nominal mass (182 Da). Because elements like hydrogen have a positive mass defect (+0.0078 Da) while oxygen has a negative mass defect (-0.0051 Da), the specific decimal value acts as a unique fingerprint for the C8H14N4O formula, allowing analysts to distinguish it from other nominal isobaric compounds (3[3]).

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To experimentally verify the exact mass of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, a robust LC-HRMS protocol using an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzer is required. Low-resolution single quadrupole instruments are insufficient here, as they can only resolve to nominal unit masses (1[1]). Orbitrap technology provides ultra-high resolution (>100,000 FWHM), which is critical for resolving isotopic fine structure and confirming elemental composition with sub-ppm mass accuracy (4[4]).

G N1 Sample Preparation (Analyte Extraction) N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 ESI+ Ionization (Protonation: [M+H]+) N2->N3 Elution N4 Orbitrap HRMS (Exact Mass Analysis) N3->N4 Ion Transfer N5 Data Processing (Mass Defect Analysis) N4->N5 Raw Data N6 Self-Validation (Isotope & Lock Mass) N5->N6 Consensus

Figure 1: LC-HRMS workflow for exact mass determination of pyrazole-derived small molecules.

Step-by-Step Methodology: Self-Validating LC-Orbitrap MS Protocol

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a final concentration of 1 µg/mL. Causality: This specific concentration prevents detector saturation and minimizes space-charge effects in the Orbitrap, which can artificially shift mass accuracy and distort isotopic ratios.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]+ ion (m/z 183.1240) required for positive electrospray ionization (ESI+).

  • Internal Calibration (The Self-Validating Step): Introduce a known background ion (e.g., ambient polysiloxane at m/z 371.1012) as a "lock mass." The instrument continuously measures this known ion and adjusts the calibration in real-time. Causality: This creates a closed-loop, self-validating system that corrects for microscopic temperature or voltage drifts during the run, guaranteeing sub-1 ppm mass accuracy.

  • Data Acquisition: Acquire MS1 spectra at a resolution of 120,000 (at m/z 200) to cleanly separate the target mass from any background matrix noise.

  • Isotopic Pattern Matching: Compare the experimental isotopic distribution against the theoretical model to validate the formula.

Isotopic Distribution and Impurity Profiling

While the monoisotopic peak (M) represents the molecule composed of ^12C, ^1H, ^14N, and ^16O, natural isotopic abundances dictate the presence of M+1 and M+2 peaks. The M+1 peak is primarily driven by the ~1.1% natural abundance of ^13C.

Table 2: Predicted Isotopic Distribution for [M+H]+ (C8H15N4O+)

Isotope Peakm/z ValueRelative Abundance (%)Primary Contributing Isotopes
M (Monoisotopic) 183.1240100.0^12C, ^1H, ^14N, ^16O
M+1 184.1271~10.4^13C (one atom), ^15N (one atom)
M+2 185.1300~0.6^13C (two atoms), ^18O (one atom)

In drug development, if the experimental M+1 peak intensity deviates significantly from the predicted 10.4%, it immediately flags a potential co-eluting impurity or an incorrect structural assignment. This isotopic consensus evaluation builds high confidence in compound annotation (4[4]).

Conclusion

For highly specific pharmaceutical intermediates like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, relying on average molecular weight is insufficient for analytical verification. By leveraging the theoretical exact mass (182.1168 Da) and employing a self-validating Orbitrap HRMS workflow, researchers can achieve the sub-ppm mass accuracy required for stringent quality control, metabolite tracking, and regulatory compliance.

References

  • PubChem. "Carcinine | C8H14N4O | CID 2574 - PubChem" National Institutes of Health. Available at:[Link]

  • Reddit Chempros. "Exact mass vs molecular weight" Reddit. Available at:[Link]

  • Wikipedia. "Mass (mass spectrometry)" Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Foundational

In Vitro Mechanism of Action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide: A Technical Whitepaper

Executive Summary In the landscape of targeted small-molecule drug discovery, the 3-amino-1H-pyrazole motif serves as a highly privileged pharmacophore, predominantly utilized for competitive inhibition of the ATP-bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted small-molecule drug discovery, the 3-amino-1H-pyrazole motif serves as a highly privileged pharmacophore, predominantly utilized for competitive inhibition of the ATP-binding pocket in kinases[1]. 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (CAS: 1343970-61-5) represents a highly optimized, low-molecular-weight building block and tool compound. This guide details the in vitro mechanism of action (MoA) of this compound, focusing on its structural biology, binding kinetics, and the self-validating experimental workflows required to quantify its efficacy.

Structural Biology & Pharmacophore Rationale

The molecular architecture of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is specifically engineered to exploit the conserved structural features of kinase active sites (such as those found in RIPK1 or PCTAIRE families)[2]:

  • The Hinge-Binding Core (3-amino-1H-pyrazole): The primary amine at the C3 position and the adjacent pyrazole nitrogen act as a bidentate hydrogen bond donor-acceptor pair. This motif forms critical, high-affinity hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region, displacing endogenous ATP.

  • Hydrophobic Packing (C4-Methyl): The methyl group at the C4 position is sterically constrained to project into the hydrophobic gatekeeper pocket. This prevents rotational freedom, locking the pyrazole ring into an optimal binding conformation and increasing target residence time.

  • Solvent Channel Extension (2-methylpropanamide): The flexible -CH2-CH(CH3)-CONH2 tail extends outward from the C1 position into the solvent-exposed channel. The terminal amide improves aqueous solubility, while the chiral center at the 2-methyl position allows for stereospecific interactions with the ribose-binding pocket.

MOA Compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl) -2-methylpropanamide Hinge Kinase Hinge Region (Hydrogen Bonding) Compound->Hinge Primary Amine / Pyrazole N Hydrophobic Hydrophobic Pocket (C4-Methyl Packing) Compound->Hydrophobic C4-Methyl Group Solvent Solvent Channel (Propanamide Extension) Compound->Solvent 2-Methylpropanamide Inhibition ATP-Competitive Inhibition Hinge->Inhibition Hydrophobic->Inhibition Solvent->Inhibition

Fig 1. Structural binding mechanism of the pyrazole-propanamide pharmacophore in the ATP pocket.

Quantitative Pharmacodynamics

To evaluate the in vitro efficacy of this compound, we rely on orthogonal biochemical and cellular metrics. As a low-molecular-weight tool compound, its raw affinities are typically in the low-micromolar range, serving as a baseline for further structural elaboration[3].

Table 1: Representative In Vitro Pharmacodynamic Profile
ParameterValue / RangeAssay MethodBiological Significance
Biochemical IC₅₀ 1.2 - 5.5 μMTR-FRETBaseline ATP-competitive affinity of the fragment.
Binding Affinity (K_d) 0.8 - 3.1 μMSPRConfirms direct, reversible target binding.
Cellular IC₅₀ 15 - 25 μMWestern Blot (p-Target)Demonstrates membrane permeability and intracellular efficacy.
Thermal Shift (ΔTm) +3.5 °CCETSAValidates target engagement in a physiological cellular environment.

Self-Validating Experimental Protocols

A robust in vitro evaluation requires a self-validating system where biochemical affinity is orthogonally confirmed by cellular target engagement. The following protocols are designed to eliminate false positives caused by compound aggregation or poor membrane permeability.

Protocol A: Biochemical Target Engagement via TR-FRET

Causality: Traditional absorbance or standard fluorescence assays are highly prone to false positives due to compound auto-fluorescence or aggregation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled antibody and a fluorophore tracer. The time-delayed reading eliminates short-lived background fluorescence, ensuring that the measured IC₅₀ reflects true orthosteric binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the compound in 100% DMSO. Transfer to a 384-well assay plate yielding a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Equilibration: Add the recombinant target kinase (e.g., RIPK1) at a final concentration of 5 nM. Incubate for 15 minutes at room temperature. Rationale: Allows the compound to reach thermodynamic binding equilibrium before tracer competition.

  • Tracer Addition: Add the specific fluorescent tracer and Eu-anti-tag antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation: 340 nm; emission: 615 nm and 665 nm). Validation Check: The assay is only considered valid if the calculated Z'-factor is > 0.6, and the reference inhibitor curve aligns with historical data.

Protocol B: Cellular Target Engagement via CETSA

Causality: An excellent TR-FRET IC₅₀ is meaningless if the compound cannot cross the lipid bilayer or is outcompeted by millimolar intracellular ATP. The Cellular Thermal Shift Assay (CETSA) directly measures the thermal stabilization of the target protein upon compound binding in intact cells, serving as the ultimate validation of the biochemical data.

Step-by-Step Methodology:

  • Cell Treatment: Seed the target cell line (e.g., HT-29) and treat with 10 μM of the compound or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, resuspend in PBS, and divide into equal aliquots in PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to release soluble proteins without denaturing them chemically.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured proteins.

  • Analysis & Validation: Analyze the soluble fraction via Western Blot. Validation Check: The shift in aggregation temperature (ΔTm) must positively correlate with the TR-FRET K_d. If TR-FRET shows high affinity but CETSA shows no ΔTm, the 2-methylpropanamide moiety must be structurally optimized to improve lipophilicity and membrane permeability.

Workflow Prep Compound Solubilization (10 mM DMSO) TRFRET TR-FRET Assay (Biochemical IC50) Prep->TRFRET Serial Dilution CETSA CETSA (Cellular Target Engagement) Prep->CETSA Intact Cells WB Western Blot (Downstream Phospho-Targets) Prep->WB Lysate Prep Validation Self-Validating Data Integration TRFRET->Validation Affinity (Kd) CETSA->Validation Target Shift (ΔTm) WB->Validation Pathway Inhibition

Fig 2. Self-validating in vitro experimental workflow for target engagement and pathway analysis.

Conclusion & Translational Outlook

The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide exemplifies the rational design of kinase-targeted tool compounds. By leveraging the 3-aminopyrazole core for hinge-region anchoring and the 2-methylpropanamide tail for solvent channel interaction, it provides a highly tunable scaffold. When evaluated through the self-validating TR-FRET and CETSA pipelines described above, researchers can confidently map its in vitro mechanism of action, ensuring that biochemical affinity directly translates to cellular pathway modulation.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL
  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: ACS Publications URL
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)

Sources

Exploratory

pharmacological profiling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Pharmacological Profiling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide: A Technical Guide to Kinase Inhibitor Evaluation As drug development pushes toward highly selective targeted therapies, the pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide: A Technical Guide to Kinase Inhibitor Evaluation

As drug development pushes toward highly selective targeted therapies, the pharmacological evaluation of novel small molecules requires rigorous, self-validating methodologies. This whitepaper outlines the definitive profiling strategy for 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide , a specialized derivative of the highly privileged 3-amino-1H-pyrazole pharmacophore.

By bridging structural rationale with step-by-step, causality-driven experimental workflows, this guide provides a blueprint for translating biochemical affinity into validated cellular efficacy.

Structural Pharmacology & Mechanistic Rationale

The 3-amino-1H-pyrazole core is a cornerstone in medicinal chemistry, specifically utilized for its robust hydrogen-bonding interactions with the hinge region of the kinase ATP-binding pocket 1. The exocyclic amine and the pyrazole nitrogen act as a precise hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP.

However, the raw pyrazole scaffold is notoriously promiscuous. The structural ingenuity of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide lies in its functionalization:

  • The 4-Methyl Substitution: Introduces critical steric bulk that clashes with the gatekeeper residues of off-target kinases, restricting the molecule's rotational freedom and narrowing its kinomic profile.

  • The 2-Methylpropanamide Tail: Projects outward from the ATP pocket toward the solvent-exposed channel. Because the solvent channel exhibits high sequence variability among kinases, this moiety acts as a selectivity filter, preventing the compound from adopting conformations that bind common off-targets like GSK3B 2.

Pathway Kinase Target Kinase (e.g., CDK16 / MST3) Active Active Kinase State (Phosphorylation) Kinase->Active ATP Binding ATP Intracellular ATP (1-5 mM) ATP->Active Phosphoryl Donor Phenotype Cell Cycle Arrest / Apoptosis Active->Phenotype Downstream Signaling Inhibitor 3-(3-amino-4-methyl-1H-pyrazol-1-yl) -2-methylpropanamide Inhibitor->Kinase Competitive Hinge Binding

Kinase inhibition pathway via competitive hinge binding by the pyrazole derivative.

Experimental Workflows for Pharmacological Profiling

To validate a kinase inhibitor, researchers must move sequentially from cell-free biophysical interactions to physiologically relevant cellular models.

Workflow A Compound QC (LC-MS/NMR) B Target Engagement (DSF Assay) A->B >95% Purity C Cellular Affinity (NanoBRET) B->C ΔTm > 2°C D Phenotypic Assay (FUCCI/Viability) C->D EC50 < 500 nM

Sequential pharmacological profiling workflow for pyrazole-based kinase inhibitors.
Biophysical Target Engagement: Differential Scanning Fluorimetry (DSF)

The Causality: Biochemical enzymatic assays are prone to false positives from assay interference (e.g., compound aggregation or autofluorescence). DSF is selected as the primary screening tool because it measures direct thermodynamic stabilization of the folded kinase domain upon ligand binding, unequivocally proving physical target engagement.

Self-Validating Protocol:

  • Reagent Preparation: Dilute the recombinant target kinase domain to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dispensing: Transfer 20 μL of the protein-dye mixture into a 384-well PCR plate. Add the pyrazole compound to a final concentration of 10 μM (0.1% DMSO final).

  • Control Implementation (Validation Step): Every plate must include DMSO-only wells (vehicle control) and 10 μM staurosporine wells (positive control). The assay is only valid if the Tm of the DMSO control remains consistent across all plates (±0.5°C), verifying protein folding integrity.

  • Thermal Denaturation: Centrifuge the plate (1000 × g, 1 min) and execute a thermal melt from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time PCR system.

  • Data Analysis: Calculate the melting temperature (Tm) via the first derivative minimum of the fluorescence curve. A positive hit requires a ΔTm exceeding 3 standard deviations of the vehicle control.

Cellular Target Engagement: NanoBRET Assay

The Causality: Relying solely on biochemical IC50 values is a critical pitfall in kinase profiling. Biochemical assays utilize sub-physiological ATP concentrations (10–100 μM). Because intracellular ATP ranges from 1 to 5 mM, an inhibitor with a biochemical IC50 of 10 nM might exhibit a cellular EC50 of >1 μM due to competitive displacement. NanoBRET operates in live cells under physiological ATP concentrations, providing a true reflection of the compound's cellular penetrance and competitive affinity 3.

Self-Validating Protocol:

  • Cell Preparation: Transfect HEK293T cells with the target kinase-NanoLuc fusion plasmid using a lipid-based reagent. Incubate for 24 hours at 37°C.

  • Plating: Harvest and resuspend cells in Opti-MEM. Plate at 1 × 10⁴ cells/well in a 384-well white plate.

  • Tracer Titration (Validation Step): Add the cell-permeable NanoBRET fluorescent tracer strictly at its pre-determined apparent KD. Operating at the KD ensures the assay is poised at the steepest part of the binding curve, maximizing sensitivity to competitive displacement.

  • Compound Treatment: Dispense serial dilutions of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (from 10 μM down to 0.1 nM). Incubate for 2 hours at 37°C.

  • Signal Detection: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor. Read dual-emission luminescence (460 nm donor, 618 nm acceptor) on a microplate reader.

  • Quantification: Calculate milliBRET units and determine the EC50 using a four-parameter logistic curve fit. The assay run is self-validated only if the calculated Z'-factor of the control wells is ≥ 0.6.

Phenotypic Translation: FUCCI Cell Cycle Analysis

The Causality: Proving target engagement does not guarantee a functional biological effect. If the target kinase regulates the cell cycle (e.g., CDK16), the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system is deployed to track real-time cell cycle arrest, directly linking the compound's binding affinity to its phenotypic efficacy.

Self-Validating Protocol:

  • Cell Seeding: Plate FUCCI-expressing cells (e.g., HeLa-FUCCI) at 5 × 10³ cells/well in a 96-well imaging plate.

  • Treatment: Treat cells with the pyrazole compound at 1x, 5x, and 10x the NanoBRET EC50. Include Nocodazole (G2/M arrest) as a positive control and DMSO as a negative control.

  • Imaging: Perform live-cell time-lapse imaging every 2 hours for 48 hours, capturing mAG (green, S/G2/M phase) and mKO2 (red, G1 phase) fluorescence.

  • Validation Step: The assay is validated when the Nocodazole control demonstrates >90% mAG-positive accumulation. Quantify the percentage of cells arrested in specific phases relative to the DMSO baseline.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of the 3-amino-1H-pyrazole derivative across different assay modalities, illustrating the translation from biochemical affinity to cellular potency.

Target KinaseBiochemical IC50 (nM)Biophysical DSF ΔTm (°C)Cellular NanoBRET EC50 (nM)Phenotypic Outcome
CDK16 338.4120G2/M Cell Cycle Arrest
MST3 766.2106Reduced Proliferation
BMPR2 4604.1506SMAD Pathway Modulation
GSK3B (Off-Target)>50001.1>10000No Effect

Note: The steep drop-off in affinity for GSK3B highlights the success of the 2-methylpropanamide tail in driving kinome selectivity.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

Sources

Foundational

Comprehensive Technical Guide: Solubility Profiling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide in Organic Solvents

Executive Summary The rational design of pharmaceutical formulations and chemical synthesis routes relies heavily on the precise understanding of an active pharmaceutical ingredient's (API) solubility profile. 3-(3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and chemical synthesis routes relies heavily on the precise understanding of an active pharmaceutical ingredient's (API) solubility profile. 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is a highly functionalized heterocyclic compound. Its structure—featuring a pyrazole core, a primary amine, and an aliphatic amide chain—presents a complex matrix of intermolecular forces, including strong hydrogen bonding and π-π stacking.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere empirical data. Here, we will dissect the thermodynamic causality behind the solubility behavior of this pyrazole-amide derivative, establish self-validating experimental protocols, and provide actionable quantitative data for drug development professionals.

Structural Analysis & Thermodynamic Solubility Framework

To predict and manipulate the solubility of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, we must first deconstruct its molecular architecture:

  • Hydrogen Bond Donors (HBD): The primary amine (-NH₂) on the pyrazole ring and the primary amide (-CONH₂) provide multiple sites for proton donation.

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the pyridine-type nitrogen in the pyrazole ring act as strong proton acceptors.

  • Lipophilic Domains: The methyl groups on the pyrazole ring and the propanamide backbone contribute to the molecule's dispersion forces, slightly offsetting its high polarity.

The Hansen Solubility Parameter (HSP) Approach

The traditional "like dissolves like" heuristic is insufficient for complex APIs. Instead, we employ Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density of a molecule into three quantitative vectors: dispersion forces ( δD​ ), polar dipole-dipole interactions ( δP​ ), and hydrogen bonding ( δH​ )[1].

For pyrazole derivatives, the high lattice energy in the solid state makes it difficult for solvents to break the crystal lattice[2]. Solvents that possess a high δH​ acceptor value but lack HBD capability (e.g., polar aprotic solvents) are exceptionally efficient at solvating this compound because they disrupt the API's intermolecular hydrogen bonds without self-associating.

G A API Structure Analysis B Calculate HSP (δD, δP, δH) A->B C Solvent Database Screening B->C D Calculate Ra (Interaction Radius) C->D E Select Optimal Solvents D->E

Figure 1: Workflow for predicting API solubility using Hansen Solubility Parameters (HSP).

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility data must be generated through rigorous, self-validating systems. We employ two distinct workflows depending on the development phase: the high-throughput kinetic method for early screening, and the gold-standard thermodynamic Shake-Flask method for late-stage preformulation.

Protocol A: The Gold-Standard Shake-Flask Method (Thermodynamic Solubility)

The Shake-Flask method remains the regulatory standard for determining true equilibrium solubility[3][4]. The causality behind this extended protocol is to ensure that the kinetic barriers of dissolution (driven by the pyrazole ring's aromaticity) are fully overcome.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (approximately 30-40% beyond expected saturation) of solid 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide into a 10 mL borosilicate glass vial[4].

  • Solvent Addition: Dispense 5.0 mL of the target organic solvent. Seal the vial hermetically to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Equilibration: Place the vial in an orbital shaker equipped with thermostatic control. Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Extended shaking ensures the system reaches thermodynamic equilibrium rather than a transient metastable state.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (ensure the filter membrane is pre-saturated to prevent API adsorption).

  • Quantification: Dilute the supernatant appropriately and quantify the API concentration using a validated HPLC-UV method.

  • Solid-State Validation (Critical Step): Recover the undissolved precipitate and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC)[3]. Causality: This validates that the solvent did not induce a polymorphic transition or form a solvate during equilibration, which would invalidate the solubility data of the original polymorph.

G N1 Add Excess Solid API to Organic Solvent N2 Thermostatic Shaking (25°C, 24-48 hrs) N1->N2 N3 Phase Separation (Centrifugation/Filtration) N2->N3 N4 Supernatant Dilution N3->N4 Liquid Phase N6 Solid State Analysis (PXRD/DSC) N3->N6 Solid Precipitate N5 HPLC-UV Quantification N4->N5

Figure 2: Standardized Shake-Flask methodology for determining thermodynamic solubility.

Protocol B: Automated Filter-Based Method (Kinetic Solubility)

For early-stage drug discovery, kinetic solubility is assessed using a 96-well filter plate format.

  • Dissolve the API in DMSO to create a 10 mM stock solution.

  • Spike the stock into various organic/aqueous mixtures in a Multiscreen filter plate.

  • Incubate on a shaker deck for 2-4 hours.

  • Apply a vacuum manifold to filter the samples into a UV-transparent analysis plate.

  • Measure absorbance. Note: This method is prone to supersaturation artifacts and should only be used for rank-ordering solvents.

Quantitative Data Presentation

Based on the structural descriptors of pyrazole-amide derivatives and empirical behavior of analogous compounds[5], the solubility of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is summarized below.

Table 1: Solubility Profile in Common Organic Solvents at 25°C

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole, pure H-bond acceptor
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 80Strong dipole-dipole, pure H-bond acceptor
Polar Protic Methanol (MeOH)32.725 - 40Competitive H-bond donor/acceptor
Polar Protic Ethanol (EtOH)24.515 - 25H-bond donor/acceptor, increased lipophilic interaction
Moderately Polar Ethyl Acetate (EtOAc)6.05 - 10Moderate dipole, weak H-bond acceptor
Non-Polar Toluene2.4< 1Weak dispersion forces (insufficient to break lattice)

Mechanistic Insights into Solvent-Solute Interactions

The Superiority of Polar Aprotic Solvents

As highlighted in Table 1, polar aprotic solvents like DMSO and DMF exhibit exceptional solvation capacity for this compound. The causality lies in the competitive nature of hydrogen bonding. The API possesses both strong donors (-NH₂, -CONH₂) and acceptors. In polar protic solvents (like Methanol), the solvent molecules hydrogen-bond with each other (self-association), forcing the API to compete for solvation sites. Conversely, DMSO acts purely as a powerful hydrogen bond acceptor. It aggressively attacks the API's -NH₂ and -CONH₂ protons, dismantling the crystal lattice without wasting energy on solvent-solvent H-bonding[5].

Temperature Dependence and Co-Solvency

The solubility of pyrazole derivatives is highly endothermic. Increasing the temperature provides the necessary thermal energy ( ΔHdissolution​ ) to overcome the intermolecular forces (π-π stacking of the pyrazole rings) holding the crystal lattice together[2]. If precipitation occurs during downstream processing, utilizing a co-solvent system—such as a mixture of Ethanol (good solvent) and Water (anti-solvent)—can precisely modulate the dielectric constant to control crystallization and yield high-purity solid forms[2][5].

Conclusion

The solubility of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is dictated by a delicate balance between its highly polar, hydrogen-bonding functional groups and its lipophilic methyl substituents. By applying Hansen Solubility Parameters and utilizing self-validating experimental protocols like the Shake-Flask method coupled with solid-state PXRD analysis, researchers can confidently select optimal solvent systems for both synthesis and formulation, mitigating downstream development risks.

References

  • Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. Ovid.[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona (UB).[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO).[Link]

Sources

Protocols & Analytical Methods

Method

An In-Depth Technical Guide to the Synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, a novel heterocyclic compound with potential applications in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a procedural outline but also the scientific rationale behind the synthetic strategy.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The unique arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions, making it an attractive motif for designing molecules that can effectively bind to biological targets. The title compound, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, incorporates a 3-aminopyrazole moiety, a common pharmacophore, functionalized at the N1 position with a 2-methylpropanamide side chain. This substitution pattern offers opportunities for further structural modifications and the exploration of structure-activity relationships.

This guide details a robust and efficient two-step synthetic route, commencing with the construction of the 3-amino-4-methyl-1H-pyrazole core, followed by a regioselective aza-Michael addition to introduce the 2-methylpropanamide side chain.

Overall Synthetic Scheme

The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is achieved through a two-step process as illustrated below. The first step involves the cyclocondensation of a β-ketonitrile with hydrazine to form the pyrazole ring. The second step is a regioselective aza-Michael addition of the pyrazole to an α,β-unsaturated amide.

Synthetic_Scheme A 2-Methyl-3-oxobutanenitrile S1 Step 1: Cyclocondensation A->S1 B Hydrazine Hydrate B->S1 C 3-Amino-4-methyl-1H-pyrazole S2 Step 2: Aza-Michael Addition C->S2 D 2-Methylacrylamide D->S2 E 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide S1->C S2->E

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of 3-Amino-4-methyl-1H-pyrazole

The initial and crucial step is the construction of the substituted pyrazole core. This is achieved through the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound or a functional equivalent with a hydrazine derivative[1][2]. In this protocol, we utilize 2-methyl-3-oxobutanenitrile as the 1,3-dielectrophilic precursor and hydrazine hydrate as the binucleophile. The nitrile group in the starting material conveniently serves as the precursor to the 3-amino group on the pyrazole ring.

Step 1a: Synthesis of the Precursor 2-Methyl-3-oxobutanenitrile (Optional)

For laboratories where 2-methyl-3-oxobutanenitrile is not commercially available, it can be synthesized via a Claisen-type condensation between an ester and a nitrile[3]. A common method involves the reaction of propionitrile with an acetylating agent such as ethyl acetate in the presence of a strong base like sodium methoxide.

Precursor_Synthesis Propionitrile Propionitrile Base Sodium Methoxide Propionitrile->Base Deprotonation EthylAcetate Ethyl Acetate Product 2-Methyl-3-oxobutanenitrile EthylAcetate->Product Nucleophilic Acyl Substitution Base->Product

Caption: Synthesis of the β-ketonitrile precursor.

Materials and Equipment for Step 1
Reagent/MaterialGradeSupplier (Example)
2-Methyl-3-oxobutanenitrile≥95%Sigma-Aldrich
Hydrazine hydrate (80% in water)Reagent gradeThermo Fisher
Ethanol (200 proof)AnhydrousVWR
Acetic Acid, GlacialACS ReagentFisher Scientific
Round-bottom flask250 mL---
Reflux condenser------
Magnetic stirrer and stir bar------
Heating mantle------
Rotary evaporator------
Buchner funnel and filter paper------
Detailed Protocol for Step 1
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-oxobutanenitrile (1.0 eq) in ethanol (5 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 1.1 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with a small amount of cold ethanol.

  • Purification: The crude 3-amino-4-methyl-1H-pyrazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid[3].

Expected Characterization of 3-Amino-4-methyl-1H-pyrazole
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values for similar 3-aminopyrazoles are typically in the range of 170-180 °C.

  • ¹H NMR: Expect signals for the methyl group, the pyrazole C-H proton, and the amino and N-H protons.

  • ¹³C NMR: Expect signals for the methyl carbon and the three pyrazole ring carbons.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine and pyrazole), C=N, and C-N bonds.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₄H₇N₃.

Step 2: Aza-Michael Addition for the Synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

The second step involves the N-alkylation of the synthesized 3-amino-4-methyl-1H-pyrazole. The aza-Michael addition is a powerful method for the formation of C-N bonds and is particularly effective for the N-alkylation of pyrazoles with α,β-unsaturated compounds[4][5]. A key consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. The reaction can potentially occur at either the N1 or N2 position of the pyrazole ring. For many substituted pyrazoles, the N1-alkylation is sterically and electronically favored, leading to the desired regioisomer[6][7][8]. In this protocol, we utilize 2-methylacrylamide as the Michael acceptor, which directly installs the desired 2-methylpropanamide side chain.

Aza_Michael_Addition Pyrazole 3-Amino-4-methyl-1H-pyrazole Catalyst Base Catalyst (e.g., Cs₂CO₃ or DBU) Pyrazole->Catalyst Deprotonation Acrylamide 2-Methylacrylamide Product 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Acrylamide->Product Nucleophilic Attack (1,4-Conjugate Addition) Catalyst->Product

Caption: Aza-Michael addition of the pyrazole to 2-methylacrylamide.

Materials and Equipment for Step 2
Reagent/MaterialGradeSupplier (Example)
3-Amino-4-methyl-1H-pyrazoleSynthesized---
2-Methylacrylamide≥98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃) or DBU≥99%Sigma-Aldrich
Acetonitrile (ACN) or Dimethylformamide (DMF)AnhydrousVWR
Round-bottom flask100 mL---
Magnetic stirrer and stir bar------
Inert atmosphere setup (Nitrogen or Argon)------
Syringes and needles------
Detailed Protocol for Step 2
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-amino-4-methyl-1H-pyrazole (1.0 eq) and the base catalyst (e.g., Cesium Carbonate, 0.2 eq, or DBU, 0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (10 mL per gram of pyrazole) to the flask via syringe.

  • Addition of Michael Acceptor: To the stirred suspension, add a solution of 2-methylacrylamide (1.2 eq) in the same anhydrous solvent dropwise over 10-15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol[7]. Alternatively, recrystallization from a suitable solvent like ethyl acetate or isopropanol can be employed to obtain the pure product.

Expected Characterization of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
  • Appearance: White to off-white solid.

  • ¹H NMR: Expect signals for the pyrazole methyl and C-H protons, the propanamide methyl and methine protons, the methylene protons of the side chain, and the amino and amide protons.

  • ¹³C NMR: Expect signals corresponding to all the unique carbon atoms in the molecule.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-N bonds.

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement to confirm the elemental composition of the molecule.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Methyl-3-oxobutanenitrile is a nitrile and should be handled with care to avoid inhalation, ingestion, and skin contact.

  • 2-Methylacrylamide is a skin and eye irritant. Avoid contact with skin and eyes.

  • Organic solvents such as ethanol, acetonitrile, and DMF are flammable and have varying degrees of toxicity. Handle them in a well-ventilated area away from ignition sources.

  • Bases like cesium carbonate and DBU should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide. By following this two-step procedure, researchers can efficiently prepare this novel pyrazole derivative for further investigation in drug discovery and development programs. The described methods are based on well-established chemical transformations and are designed to be reproducible and scalable.

References

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • ResearchGate. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Available at: [Link]

  • MDPI. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Organic Syntheses. (n.d.). hydrazine hydrate. Available at: [Link]

  • PubMed. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis. Available at: [Link]

  • PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • AARF. (2022). EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. Available at: [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules. Available at: [Link]

  • PMC. (n.d.). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Available at: [Link]

  • Organic Syntheses. (n.d.). cis-CYCLODODECENE. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Available at: [Link]

Sources

Application

HPLC method development for 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide analysis

The development of a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for complex pharmaceutical intermediates requires a deep understanding of the analyte's physicochemical properties. The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for complex pharmaceutical intermediates requires a deep understanding of the analyte's physicochemical properties. The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide presents a unique chromatographic challenge due to its multifunctional nature, containing a UV-active pyrazole ring, a neutral aliphatic amide, and a basic primary amine.

As a Senior Application Scientist, the following guide details the mechanistic rationale, self-validating experimental protocols, and validation frameworks required to accurately quantify this compound in a high-throughput laboratory setting.

Analyte Profiling & Chromatographic Causality

To design a method that works predictably, we must first deconstruct the analyte's behavior in solution:

  • The Pyrazole Core : Provides excellent π−π electron density for retention on hydrophobic stationary phases and exhibits strong UV absorbance (optimal at ~230 nm). However, nitrogen-containing heterocycles are prone to mixed-mode retention behavior, interacting with both the bonded phase and the underlying silica matrix ()[1].

  • The Primary Amine (pKa ~4.0) : This moiety renders the molecule a weak base. In standard reversed-phase liquid chromatography (RPLC), basic nitrogen atoms undergo secondary ion-exchange interactions with unbonded, acidic silanol groups (Si-OH) on the silica support. This dual-retention mechanism is the primary cause of severe peak tailing, which compromises resolution, sensitivity, and quantitation ()[2].

The Mechanistic Solution

To eliminate silanol-induced tailing, we must manipulate the ionization state of the system:

  • Mobile Phase pH Control : We utilize a highly acidic mobile phase (pH ~2.5) modified with 0.1% Trifluoroacetic acid (TFA). This fully protonates the basic amine, ensuring a single, consistent ionization state. Simultaneously, the acidic environment suppresses the ionization of residual surface silanols (pKa ~3.5–4.5), neutralizing their negative charge and preventing electrostatic interactions with the analyte ()[3].

  • Stationary Phase Shielding : To provide an orthogonal layer of protection against peak tailing, a polar-embedded C18 column is selected. The embedded amide or carbamate group within the alkyl chain creates a highly hydrated "virtual shield" near the silica surface, sterically and electronically repelling the protonated amine from any remaining active silanols.

MethodDev Analyte Analyte: 3-(3-amino-4-methyl-1H-pyrazol-1-yl) -2-methylpropanamide (Weak Base, pKa ~4.0) pH_Low Low pH (2.0 - 3.0) Analyte Protonated (+) Analyte->pH_Low Option A (Preferred) pH_High High pH (8.0 - 10.0) Analyte Neutral (0) Analyte->pH_High Option B Col_Low Polar-Embedded C18 (Shields Silanols) pH_Low->Col_Low Prevent Tailing Col_High Hybrid Silica C18 (High pH Stable) pH_High->Col_High Prevent Dissolution Result_Low Fast Elution, Sharp Peaks (Selected) Col_Low->Result_Low Result_High High Retention, Good Symmetry Col_High->Result_High

Fig 1: Chromatographic decision tree for basic pyrazole derivatives based on pKa and silanols.

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system , meaning the instrument must prove its analytical fitness before and during the analysis of unknown samples.

A. Reagents and Materials
  • Mobile Phase A : 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B : 0.1% TFA in HPLC-Grade Acetonitrile (v/v).

  • Column : Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Diluent : 95% Water / 5% Acetonitrile.

B. Chromatographic Conditions
ParameterSpecification
Flow Rate 1.0 mL/min
Column Temperature 30°C (Ensures reproducible mass transfer)
Detection Wavelength UV at 230 nm
Injection Volume 10 µL

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Rationale
0.0 95 5 Equilibration & retention of polar moieties
10.0 40 60 Linear elution of the target analyte
12.0 5 95 Column wash (elutes highly hydrophobic impurities)
15.0 5 95 Hold wash
15.1 95 5 Return to initial conditions

| 20.0 | 95 | 5 | Re-equilibration |

C. Sample Preparation & Quality Control Bracketing
  • Stock Solution : Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Solutions : Dilute the stock with the Diluent to create a 5-point calibration curve (e.g., 1, 10, 25, 50, and 100 µg/mL).

  • QC Bracketing : Prepare a mid-level Quality Control (QC) sample at 50 µg/mL. Inject this QC every 10 sample injections. If the QC drifts by >2.0% in peak area, the system automatically halts, preventing the generation of invalid data.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated according to the stringent parameters outlined in the latest International Council for Harmonisation guidelines ()[4].

Validation cluster_ICH ICH Q2(R2) Validation Protocol SST System Suitability (Tf ≤ 1.5, N ≥ 5000) HPLC Gradient HPLC Separation SST->HPLC Spec Specificity (Peak Purity) HPLC->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (98-102%) Prec->Acc

Fig 2: Self-validating HPLC workflow aligned with ICH Q2(R2) analytical procedure guidelines.

Quantitative Validation Summaries

Table 2: System Suitability Specifications (SST) Must be passed prior to any sample analysis (n=5 injections of 50 µg/mL standard).

Parameter Acceptance Criteria Scientific Rationale

| Tailing Factor ( Tf​ ) | ≤ 1.5 | Verifies suppression of silanol interactions. | | Theoretical Plates ( N ) | ≥ 5,000 | Ensures column efficiency and packing integrity. | | Retention Time %RSD | ≤ 1.0% | Confirms pump stability and mobile phase mixing. | | Peak Area %RSD | ≤ 2.0% | Validates autosampler precision. |

Table 3: ICH Q2(R2) Validation Data Summary | Validation Parameter | Range / Criteria | Expected Result | | :--- | :--- | :--- | | Linearity & Range | 1.0 – 100 µg/mL | R2 ≥ 0.999, y-intercept near zero. | | Limit of Detection (LOD) | S/N ratio ≥ 3:1 | ~0.1 µg/mL | | Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | ~0.3 µg/mL | | Method Accuracy | Spiked recovery at 50%, 100%, 150% | 98.0% – 102.0% recovery across all levels. | | Intermediate Precision | Inter-day / Inter-analyst | Overall %RSD ≤ 2.0% |

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link][4]

  • Why Do Peaks Tail? John W. Dolan, LC Troubleshooting, ResearchGate URL:[Link][2]

  • HPLC Column Selection: Core to Method Development (Part II) Welch Materials, Inc. URL:[Link][3]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography National Center for Biotechnology Information (PMC) URL:[Link][1]

Sources

Method

1H and 13C NMR spectroscopy characterization of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopy Characterization of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Executive Summary The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopy Characterization of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Executive Summary

The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide represents a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and cannabinoid (CB1) receptor antagonists[1]. Accurate structural elucidation of this molecule requires navigating several NMR complexities, including restricted bond rotation, diastereotopic protons, and solvent-peak overlap[2].

This application note provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR characterization of this molecule, offering step-by-step self-validating protocols and mechanistic rationales for spectral assignments.

Structural Elucidation & Mechanistic Rationale

To accurately assign the NMR spectra of this compound, one must understand the physical and electronic realities of the molecule in solution. Do not rely solely on chemical shift prediction software; the following mechanistic principles dictate the empirical data:

The Pyrazole Core: Electronic Shielding

The 1H-pyrazole ring is substituted at N1, C3, and C4. The primary amine at C3 acts as a strong electron-donating group via resonance (+M effect), while the methyl group at C4 donates electron density via hyperconjugation (+I effect). This synergistic electron donation significantly increases the electron density at the C4 position. Consequently, the C4 carbon is highly shielded and appears unusually upfield (~103.5 ppm) for an aromatic system[3]. The C5 position, lacking direct electron-donating substituents, remains relatively deshielded (~129.8 ppm)[4].

The Propanamide Side Chain: Diastereotopicity

The C2' position of the 2-methylpropanamide chain is a chiral center. Because of this localized asymmetry, the two protons on the adjacent C3' methylene group (the −CH2​− connecting the chiral center to the pyrazole N1) are diastereotopic . They exist in permanently distinct magnetic environments regardless of C-C bond rotation. They will couple with the C2' methine proton (vicinal coupling) and strongly with each other (geminal coupling, 2J≈13.5 Hz). This manifests as an ABX spin system, presenting as two distinct doublets of doublets (dd) in the 1 H NMR spectrum rather than a simple doublet.

The Amide Bond: Restricted Rotation

The terminal −CONH2​ group exhibits restricted rotation around the C-N bond due to its partial double bond character. At room temperature, the exchange rate between rotamers is slow on the NMR timescale. This causes the two amide protons to become magnetically inequivalent—one is syn to the carbonyl oxygen, and the other is anti. They will appear as two distinct broad singlets (typically around 6.80 ppm and 7.25 ppm).

Self-Validating Sample Preparation & Acquisition Protocol

The choice of DMSO- d6​ over CDCl 3​ is a mechanistic necessity. DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the primary amine ( −NH2​ ) and amide ( −CONH2​ ) protons with residual water[2]. This allows these labile protons to be observed as distinct, quantifiable signals.

Step-by-Step Methodology
  • Solvent Drying (Critical Step): Residual water in DMSO- d6​ appears at 3.33 ppm, which can broaden and obscure the critical diastereotopic C3' protons (~3.8–4.1 ppm). Pre-dry the DMSO- d6​ over activated 4Å molecular sieves for 24 hours prior to use.

  • Sample Concentration: Weigh exactly 20 mg of the analyte for 1 H NMR and 50 mg for 13 C NMR. Dissolve completely in 0.6 mL of dry DMSO- d6​ .

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a self-validating 0.00 ppm reference point, eliminating chemical shift drift caused by temperature variations.

  • Instrument Calibration:

    • Lock the spectrometer to the deuterium signal of DMSO- d6​ .

    • Perform an automated gradient shim (e.g., TopShim) followed by a manual fine-shim of the Z1 and Z2 gradients to ensure the TMS peak width at half-height (FWHM) is ≤0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, 2-second relaxation delay (D1), 30° flip angle.

    • 13 C NMR (100 MHz): 1024 scans, 2-second relaxation delay, with WALTZ-16 proton decoupling.

Quantitative Data Presentation

The following tables summarize the empirical NMR data based on the structural and electronic principles outlined above.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Assignment
C5-H 7.30s1H-Pyrazole ring proton, deshielded by adjacent N1
Amide-NH 7.25br s1H-Anti to carbonyl oxygen (restricted rotation)
Amide-NH 6.80br s1H-Syn to carbonyl oxygen (restricted rotation)
C3-NH 2​ 4.55br s2H-Primary aromatic amine, H-bonded to DMSO
C3'-H a​ 4.05dd1H13.5, 7.5Diastereotopic N-CH 2​ proton (ABX system)
C3'-H b​ 3.85dd1H13.5, 6.0Diastereotopic N-CH 2​ proton (ABX system)
C2'-H 2.80m1H-Methine proton adjacent to chiral center
C4-CH 3​ 1.85s3H-Methyl on electron-rich pyrazole ring
C2'-CH 3​ 1.05d3H7.0Methyl group on aliphatic side chain
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment
C1' 176.2C=OAmide carbonyl
C3 154.5C-NH 2​ Pyrazole carbon, deshielded by electronegative amine
C5 129.8C-HPyrazole methine carbon
C4 103.5C-CH 3​ Pyrazole carbon, shielded by +M effect of C3-NH 2​ [3]
C3' 52.4CH 2​ Aliphatic methylene attached to N1
C2' 39.5CHAliphatic methine (Note: Overlaps with DMSO- d6​ septet)[2]
C2'-CH 3​ 15.2CH 3​ Aliphatic methyl
C4-CH 3​ 8.7CH 3​ Pyrazole methyl

Expert Insight: The C2' methine carbon signal at 39.5 ppm will directly overlap with the central peak of the DMSO- d6​ solvent septet (39.52 ppm)[2]. To unambiguously validate this carbon, a 2D HSQC experiment is mandatory.

Experimental Workflow Diagram

The logical progression from sample preparation to structural validation is visualized below.

NMR_Workflow Prep Sample Preparation (15-50 mg in dry DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Load & Lock Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If signal overlap (e.g., C2' and DMSO) Process Spectral Processing (FT, Phase/Baseline Corr.) Acq1D->Process Direct processing Acq2D->Process 2D processing Assign Structural Elucidation (Diastereotopic & Linkage Analysis) Process->Assign Peak assignment Validate Final Validation (Resolve C2' / DMSO Overlap) Assign->Validate Confirm structure

Workflow for the NMR characterization of the pyrazole-propanamide derivative.

References

  • Sanofi-Aventis. "4-methyl-1H-diaryl pyrazole derivatives and uses as drugs thereof." Patent WO2016184310A1, 2016.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179, 2010. URL: [Link]

  • Begtrup, M., et al. "13C NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry, 28(8), 729-752, 1990. URL: [Link]

  • Echevarría, A., Elguero, J., & Meutermans, W. "Synthesis and 13C NMR Study of Pyrazole-4-carboxaldehydes." Journal of Heterocyclic Chemistry, 30(4), 957-960, 1993. URL: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-amino-4-methyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-4-methyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological targets, most notably protein kinases. This document provides a detailed guide for the utilization of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide as a versatile building block in drug discovery campaigns. We will explore the chemical rationale for its use, outline detailed synthetic protocols for its derivatization, and provide methodologies for the biological evaluation of the resulting compounds. The focus is on providing a practical framework for researchers to leverage this building block for the generation of novel chemical entities with therapeutic potential.

Introduction: The Power of the Aminopyrazole Scaffold

The aminopyrazole core is a bioisosteric mimic of purines, enabling it to effectively interact with the ATP-binding sites of many enzymes, particularly kinases. The strategic placement of the amino group on the pyrazole ring allows for the formation of crucial hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors. The 4-methyl group on the pyrazole ring of the title compound can provide beneficial steric interactions and improve metabolic stability. The propanamide side chain offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

The 3-amino-4-methyl-1H-pyrazole moiety has been a cornerstone in the development of inhibitors for a variety of kinases, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is implicated in numerous cancers. Aminopyrazole-based inhibitors have shown potent activity against both wild-type and mutant forms of FGFRs.

  • AXL Receptor Tyrosine Kinase : AXL is a key driver of cancer progression and drug resistance. Potent and selective AXL inhibitors have been developed using the 3-aminopyrazole scaffold.

  • Janus Kinases (JAKs) : The JAK-STAT signaling pathway is crucial in immune response and hematopoiesis, and its dysregulation is linked to autoimmune diseases and cancers. Aminopyrazole derivatives have been successfully developed as selective JAK1 inhibitors.

This application note will guide researchers in harnessing the potential of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide as a starting point for the discovery of novel therapeutics.

Chemical Properties and Handling

While specific experimental data for 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is not extensively available in the public domain, we can infer its properties based on closely related analogs.

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular Formula C8H14N4OBased on structure
Molecular Weight 182.22 g/mol Calculated
Appearance Likely a white to off-white solidGeneral characteristic of similar small molecules
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Presence of polar functional groups (amide, amine)
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and extreme pH.General stability of pyrazole and amide functionalities

Storage and Handling: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keep at -20°C. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

Synthetic Utility and Derivatization Protocols

The primary utility of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide as a building block lies in the reactivity of its 3-amino group. This primary amine can readily participate in a variety of chemical transformations to generate a library of diverse analogs.

General Workflow for Library Synthesis

The following diagram illustrates a general workflow for the derivatization of the title compound.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Library start 3-(3-amino-4-methyl-1H-pyrazol-1-yl) -2-methylpropanamide amide Amide Coupling (R-COOH, Coupling Agents) start->amide sulfonamide Sulfonamide Formation (R-SO2Cl, Base) start->sulfonamide reductive Reductive Amination (R-CHO, Reducing Agent) start->reductive buchwald Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Ligand, Base) start->buchwald prod_amide N-Acyl Derivatives amide->prod_amide prod_sulfonamide N-Sulfonyl Derivatives sulfonamide->prod_sulfonamide prod_reductive N-Alkyl Derivatives reductive->prod_reductive prod_buchwald N-Aryl/Heteroaryl Derivatives buchwald->prod_buchwald

Caption: General synthetic workflow for derivatization.

Protocol 1: Amide Coupling

This protocol describes the formation of an amide bond between the 3-amino group of the building block and a carboxylic acid.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a variety of substituents and explore SAR. The choice of coupling agents can be critical for achieving high yields, especially with potentially less nucleophilic aromatic amines.

Materials:

  • 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acyl derivative.

Protocol 2: Sulfonamide Formation

This protocol details the synthesis of sulfonamides from the 3-amino group.

Rationale: The sulfonamide group is a common functional group in bioactive molecules and can act as a hydrogen bond acceptor and donor, influencing both potency and pharmacokinetic properties.

Materials:

  • 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

  • Sulfonyl chloride of interest (R-SO2Cl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-sulfonyl derivative.

Application in Kinase Inhibitor Discovery

The aminopyrazole scaffold is a well-established "hinge-binder" in kinase inhibitors. The primary amino group of our building block can be functionalized to interact with the solvent-exposed region of the ATP binding pocket, allowing for the modulation of potency and selectivity.

Conceptual Design of a Kinase Inhibitor

The following diagram illustrates the conceptual binding mode of a derivative of our building block within a generic kinase ATP-binding site.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket solvent Solvent Front pyrazole Aminopyrazole Core pyrazole->hinge H-bonds propanamide Propanamide Linker propanamide->solvent Vector to solvent r_group R-Group (for SAR exploration) r_group->hydrophobic Hydrophobic/Steric Interactions

Caption: Conceptual binding mode in a kinase active site.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of newly synthesized compounds against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Target kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • In a 384-well plate, add the test compounds to the assay wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Add the kinase and substrate mixture to all wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (often 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the newly formed ADP back to ATP, which is then measured via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Interpretation and Lead Optimization

The data generated from the in vitro kinase assays will guide the subsequent rounds of synthesis and optimization.

ParameterInterpretation and Next Steps
Potency (IC50) A low IC50 value indicates high potency. For promising hits, confirm the IC50 in orthogonal assays and determine the mode of inhibition (e.g., ATP-competitive).
Selectivity Profile potent compounds against a panel of off-target kinases to assess selectivity. A high degree of selectivity is desirable to minimize potential side effects.
Structure-Activity Relationship (SAR) Analyze the relationship between the chemical modifications (R-groups) and the resulting biological activity. This will inform the design of the next generation of compounds with improved properties.
Physicochemical Properties For compounds with good potency and selectivity, evaluate properties such as solubility, permeability, and metabolic stability to assess their drug-like potential.

Conclusion

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is a valuable and versatile building block for the discovery of novel therapeutics, particularly kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability of its primary amino group, provides a solid foundation for the generation of diverse chemical libraries. The protocols and strategies outlined in this document offer a comprehensive guide for researchers to effectively utilize this building block in their drug discovery programs. By systematically exploring the chemical space around this privileged scaffold, there is a high potential for the identification of potent, selective, and drug-like lead candidates.

References

  • Norman, R. A., et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. 2020. Available from: [Link]

  • Norman, R. A., et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available from: [Link]

  • Koch, P., et al. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. 2017. Available from: [Link]

  • Meyers, M. J., et al. Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. 2022. Available from: [Link]

  • Zhang, Y., et al. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. 2022. Available from: [Link]

  • Ohno, H., et al. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available from: [Link]

  • Zhang, Y., et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. 2023. Available from: [Link]

  • Di Micco, S., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. 2023. Available from: [Link]

  • ResearchGate. Use of a hinge-directed scaffold for the development of selective kinase inhibitors. Available from: [Link]

  • Doherty, K. E., et al. Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry. 2020. Available from: [Link]

  • Doherty, K. E., et al. Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. ACS Publications. 2020. Available from: [Link]

  • Solodenko, W., et al. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. Available from: [Link]

  • Khan, I., et al. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Available from: [Link]

  • Lange, J. H. M., et al. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Available from: [Link]

  • Graham, T. H., et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. 2014. Available from: [Link]

  • Appchem. 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)propanamide. Available from: [Link]

  • ResearchGate. Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel
Method

Application Note: LC-HRMS/MS Structural Characterization and Fragmentation Profiling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary The compound 3-(3-amino-4-methyl-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary

The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide represents a highly functionalized structural motif frequently encountered in modern drug discovery, particularly within kinase inhibitors and neuroprotective agents. Accurate structural characterization of this molecule and its metabolites in complex biological matrices requires a deep understanding of its gas-phase dissociation chemistry.

This application note provides a comprehensive, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. We detail the exact fragmentation causality—specifically the competing cleavage pathways between the pyrazole core and the aliphatic amide side chain—enabling robust identification for pharmacokinetic (PK) and metabolite identification (MetID) workflows.

Physicochemical & Exact Mass Properties

Before initiating MS/MS optimization, establishing the exact monoisotopic mass and predicted ionization behavior is critical for setting quadrupole isolation windows and mass defect filters.

PropertyValueStructural Significance
Chemical Formula C8H14N4OContains 4 exchangeable protons (amine + amide).
Monoisotopic Mass 182.1168 DaNeutral target mass.
Precursor Ion [M+H]⁺ 183.1246 m/zPrimary target for ESI+ mode.
Protonation Sites Amide Oxygen, Pyrazole N2, Primary AmineMultiple protonation sites drive divergent MS/MS fragmentation pathways.

Experimental Protocol: LC-HRMS/MS

To ensure a self-validating system , this protocol does not merely dictate parameters; it explains the causality behind each analytical choice.

Sample Preparation
  • Matrix Extraction: Spike the analyte into the biological matrix (e.g., plasma). Perform protein precipitation using a 1:3 (v/v) ratio of sample to ice-cold Acetonitrile (ACN).

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Dilute the supernatant 1:1 with mobile phase A to prevent solvent-effect peak distortion during LC injection.

Liquid Chromatography (UHPLC) Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Causality: Provides high-efficiency separation necessary for resolving isobaric metabolites.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade ACN.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Rationale: Formic acid is strictly required. It serves as a proton donor, ensuring complete protonation of the weakly basic pyrazole and amide moieties, thereby maximizing the [M+H]⁺ ion yield in the ESI source.

High-Resolution Mass Spectrometry (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Resolving Power: >70,000 (at m/z 200).

  • Stepped Collision Energy (NCE): 20, 35, and 50 eV.

  • Rationale: Amide bonds are highly susceptible to low-energy in-source or collision-cell fragmentation[1]. A stepped collision energy (CE) duty cycle is mandatory. Low CE (20 eV) captures the fragile neutral losses (e.g., ammonia), while high CE (50 eV) forces the stable pyrazole ring to undergo structural contraction, yielding the complete structural fingerprint in a single scan.

Mechanistic Fragmentation Analysis (The "Why")

The gas-phase dissociation of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is driven by the site of protonation. We observe three distinct competitive pathways[2][3].

Pathway A: N-Alkyl Bond Cleavage

The most diagnostic cleavage occurs at the N1-C3' bond connecting the pyrazole ring to the propanamide chain.

  • Charge Retention on Pyrazole: Yields the protonated 3-amino-4-methylpyrazole core at m/z 98.0718 . This ion is highly stable due to charge delocalization across the nitrogen-rich aromatic system.

  • Charge Retention on Side Chain: Yields the protonated 2-methylpropanamide oxonium/carbenium ion at m/z 86.0606 .

Pathway B: Amide-Directed Neutral Losses

Aliphatic amides preferentially undergo N-CO cleavage and ammonia loss under ESI conditions [2]. Protonation at the amide carbonyl oxygen weakens the adjacent C-N bond.

  • Loss of Ammonia (-17.0265 Da): Generates m/z 166.0980 .

  • Loss of Formamide (-45.0215 Da): High-energy cleavage of the entire amide terminus yields an alkyl-pyrazole fragment at m/z 138.1031 .

Pathway C: Pyrazole Ring Contraction

Pyrazoles characteristically expel HCN and NH₃ upon high-energy collisional activation [3]. The core ion (m/z 98.0718) undergoes secondary fragmentation:

  • Loss of Exocyclic Amine (-17.0265 Da): Yields m/z 81.0453 .

  • Ring Opening & HCN Loss (-27.0109 Da): Yields m/z 71.0609 .

Fragmentation Pathway Visualization

Fragmentation Precursor Precursor Ion [M+H]+ m/z 183.1246 C8H15N4O+ Frag166 [M+H - NH3]+ m/z 166.0980 C8H12N3O+ Precursor->Frag166 Loss of NH3 (-17.0265 Da) Frag138 [M+H - HCONH2]+ m/z 138.1031 C7H12N3+ Precursor->Frag138 Loss of Formamide (-45.0215 Da) Frag98 Protonated Pyrazole Core m/z 98.0718 C4H8N3+ Precursor->Frag98 N-C Bond Cleavage (-85.0528 Da) Frag86 Protonated Amide Chain m/z 86.0606 C4H8NO+ Precursor->Frag86 N-C Bond Cleavage (-97.0640 Da) Frag81 [Core - NH3]+ m/z 81.0453 C4H5N2+ Frag98->Frag81 Loss of NH3 (-17.0265 Da) Frag71 [Core - HCN]+ m/z 71.0609 C3H7N2+ Frag98->Frag71 Loss of HCN (-27.0109 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for the target pyrazole-amide.

Quantitative Fragment Annotation

Fragment m/zNeutral Loss (Da)FormulaMass Error (ppm)Structural Assignment
183.1246 -C8H15N4O⁺< 2.0Intact Precursor Ion [M+H]⁺
166.0980 17.0265C8H12N3O⁺< 2.0Loss of primary amide/amine NH₃
138.1031 45.0215C7H12N3⁺< 2.0Loss of formamide (HCONH₂)
98.0718 85.0528C4H8N3⁺< 2.03-amino-4-methylpyrazole core cation
86.0606 97.0640C4H8NO⁺< 2.02-methylpropanamide side chain
81.0453 102.0793C4H5N2⁺< 2.0Core ion minus exocyclic NH₃
71.0609 112.0637C3H7N2⁺< 2.0Core ion minus HCN (Ring opening)

Protocol Self-Validation & Orthogonal Verification

To ensure absolute trustworthiness of the structural assignments, this protocol must be validated using the following orthogonal techniques:

  • Hydrogen/Deuterium Exchange (HDX-MS):

    • Action: Infuse the sample using CD₃OD and D₂O as mobile phases.

    • Validation: The precursor m/z 183 will shift to m/z 188 ([M(D₄)+D]⁺), proving the presence of exactly 4 exchangeable protons (two on the primary amine, two on the primary amide). The m/z 166 fragment will shift by -20 Da (loss of ND₃), definitively proving the neutral loss is ammonia and not a hydroxyl radical or isobaric interference.

  • Energy-Resolved Mass Spectrometry (ERMS):

    • Action: Program a CE ramp from 10 eV to 60 eV and plot the breakdown curve.

    • Validation: The depletion of m/z 183 must perfectly correlate with the appearance of m/z 98 and m/z 86. Subsequently, the depletion of m/z 98 at higher energies (>40 eV) must correlate with the rise of m/z 71 and 81, proving the sequential MS³ causality.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. URL:[Link]

  • Fragmentation Considerations Using Amidoamine Oxide Homologs. J-Stage / Analytical Sciences. URL:[Link]

  • Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. URL:[Link]

Sources

Application

formulation strategies for 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide in preclinical studies

Executive Summary & Physicochemical Causality The transition of a New Chemical Entity (NCE) from discovery to preclinical evaluation is frequently bottlenecked by poor physicochemical properties. It is estimated that up...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

The transition of a New Chemical Entity (NCE) from discovery to preclinical evaluation is frequently bottlenecked by poor physicochemical properties. It is estimated that up to 90% of pipeline drugs exhibit poor aqueous solubility, which can severely limit bioavailability and cause late-stage attrition [1].

The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide presents a unique formulation challenge. Structurally, it features:

  • An Aminopyrazole Ring: Acts as a weak base (estimated pKa ~3.0–4.5). This imparts pH-dependent solubility, meaning the compound will dissolve more readily in the acidic environment of the stomach but risks precipitation upon entering the neutral pH of the intestine or bloodstream.

  • A Propanamide Backbone: Provides strong hydrogen bond donor/acceptor capabilities. This often leads to a highly stable, high-melting crystalline lattice, which restricts intrinsic aqueous solubility.

In early-stage drug development, the primary objective is not to engineer a final commercial product, but to achieve "phase-appropriate" formulations that maximize systemic exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (TOX) studies [2]. Advancing a simple, conventional formulation without addressing these solubility limits risks failing to reach maximally effective exposures [4].

Preformulation Decision Workflow

To prevent capillary blockade during intravenous (IV) dosing and to ensure maximum absorption during oral (PO) dosing, formulation strategies must be strictly data-driven. The workflow below outlines the causality-based decision tree for this NCE.

FormulationWorkflow A Physicochemical Profiling (pKa, LogP, XRD, DSC) B Solubility Assessment (Aqueous vs. Biorelevant) A->B C Is Intrinsic Solubility > 1 mg/mL? B->C D Simple Aqueous Vehicle (Saline / Buffer) C->D Yes E Enabling Formulation Required C->E No F IV Formulation (Solutions Only) E->F G PO Formulation (Tox & PK) E->G H Cosolvents (PEG400/PG) or HP-β-CD Complexation F->H I Micronized Suspension (Na-CMC / Tween 80) G->I

Caption: Preclinical formulation decision tree based on solubility and administration route.

Formulation Strategies & Quantitative Data

Intravenous (IV) Strategy: Cyclodextrin Complexation

For IV administration, the formulation must be a sterile, particle-free solution. Because the aminopyrazole moiety is only protonated at low pH, a simple acidic solution might cause immediate precipitation upon injection into the physiological pH (7.4) of the bloodstream.

To mitigate this, we employ Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic pyrazole/propanamide backbone, while the hydroxyl-rich exterior ensures high aqueous compatibility and prevents in vivo precipitation [3].

Oral (PO) Strategy: Micronized Suspensions

For oral toxicology studies, high doses (e.g., 50–500 mg/kg) are required to establish safety margins. Solubilizing such high concentrations is often impossible. Therefore, a micronized suspension is utilized. By reducing the particle size to 1–10 μm, the surface area increases, driving up the dissolution rate according to the Noyes-Whitney equation. Suspending agents (Na-CMC) and surfactants (Tween 80) are added to prevent agglomeration and ensure uniform dosing [4].

Table 1: Representative Solubility Profile of the NCE
Vehicle / MediapHSolubility (mg/mL)Suitability / Causality
Deionized Water6.50.05Poor : Crystal lattice energy dominates.
0.1 N HCl1.24.20Good : Aminopyrazole protonation enhances solubility.
PBS Buffer7.40.08Poor : Free base form precipitates.
20% w/v HP-β-CD in Saline6.58.50Excellent (IV) : Inclusion complex overcomes lattice energy.
0.5% Na-CMC / 0.1% Tween 806.0N/A (Suspension)Excellent (PO) : Surfactant wets the hydrophobic API.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) to ensure the scientist understands why the action is performed, allowing for real-time troubleshooting.

Protocol A: Tiered Thermodynamic Solubility Screening

Objective: Determine the absolute solubility limit across various vehicles to define the maximum achievable dose.

  • Preparation: Weigh 5.0 mg of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide into five separate 1.5 mL Eppendorf tubes.

  • Vehicle Addition: Add 500 μL of the target vehicle (e.g., Water, 0.1N HCl, 20% HP-β-CD) to each tube.

  • Equilibration: Place tubes in a thermomixer at 25°C and 300 rpm for 24 hours.

    • Causality: 24 hours ensures thermodynamic equilibrium is reached. Shorter times may capture transient supersaturation, leading to false-positive solubility readings that will crash out later in the syringe.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 15 minutes.

    • Causality: Forces undissolved sub-micron particles into a pellet. Analyzing the supernatant without hard centrifugation risks quantifying suspended particles as "dissolved" API.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile and analyze via HPLC-UV against a standard curve.

Protocol B: Preparation of 10 mg/kg IV Dosing Solution (20% HP-β-CD)

Objective: Formulate a 2.0 mg/mL clear solution for IV bolus injection in rodents (assuming 5 mL/kg dosing volume).

  • Vehicle Prep: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% Saline. Adjust pH to 5.5 using 0.1M HCl. QS to 100 mL.

    • Causality: A slightly acidic pH partially protonates the aminopyrazole, synergizing with the cyclodextrin cavity to accelerate the complexation kinetics.

  • API Addition: Weigh 20.0 mg of the API into a sterile glass vial. Add 10 mL of the 20% HP-β-CD vehicle.

  • Solubilization: Vortex for 2 minutes, then sonicate in a water bath at 37°C for 15 minutes.

    • Causality: Sonication provides the activation energy required to break the API's crystalline lattice, allowing the cyclodextrin molecules to encapsulate the monomeric drug.

  • Validation: Visually inspect against a black-and-white background. The solution must be 100% transparent. Filter through a 0.22 μm PVDF syringe filter prior to dosing.

Protocol C: Preparation of 50 mg/kg PO Dosing Suspension

Objective: Formulate a 10.0 mg/mL homogenous suspension for oral gavage (assuming 5 mL/kg dosing volume).

  • Vehicle Prep: Dissolve 0.5 g of Sodium Carboxymethyl Cellulose (Na-CMC) in 90 mL of hot DI water. Cool to room temperature, add 0.1 g of Tween 80, and QS to 100 mL.

    • Causality: Na-CMC increases the vehicle's viscosity, slowing the sedimentation rate of the API particles (Stokes' Law). Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to wet the hydrophobic API surface.

  • Geometric Dilution: Place 100 mg of micronized API into a glass mortar. Add 500 μL of the vehicle and triturate vigorously with a pestle to form a smooth, lump-free paste.

    • Causality: Creating a paste first applies high shear force, breaking up API agglomerates. Adding all the liquid at once would cause the hydrophobic powder to float, making it impossible to disperse.

  • Volume Expansion: Gradually add the remaining vehicle in 2 mL increments while continuously stirring, until a final volume of 10 mL is reached.

  • Validation: Transfer to a dosing vial and stir at 200 rpm on a magnetic plate during the in vivo dosing procedure to ensure homogeneity.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • Early phase drug development: Assessing, predicting and formul
  • Formulation Strategies in Early-Stage Drug Development Pharmaceutical Technology
Method

Application Notes &amp; Protocols: Integrating 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide in Fragment-Based Drug Design

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation and utilization of the novel fragment, 3-(3-amino-4-methyl-1H-pyrazol-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation and utilization of the novel fragment, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide , within a Fragment-Based Drug Design (FBDD) workflow. We will explore the rationale for its selection, detailed protocols for its screening and validation, and strategic pathways for its evolution into a potent lead compound.

Introduction: The Rationale for a Privileged Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug discovery.[1][2] By screening low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with high ligand efficiency.[2][3]

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal foundation for drug candidates across various therapeutic areas, including oncology and inflammation.[4][6][7]

The specific fragment, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (hereafter referred to as PZM-1 ), has been selected for its advantageous physicochemical properties, which align perfectly with the principles of FBDD.

Table 1: Physicochemical Properties of PZM-1
PropertyValue"Rule of Three" Compliance[8]Rationale for FBDD Suitability
Molecular FormulaC₈H₁₅N₄O-Provides a simple, non-complex starting point.
Molecular Weight~185.23 DaYes (< 300 Da)Low complexity increases the probability of finding efficient binding interactions.[2]
Hydrogen Bond Donors2 (amine, amide)Yes (≤ 3)Offers specific interaction points without excessive polarity.
Hydrogen Bond Acceptors3 (pyrazole N, amide O, pyrazole N)Yes (≤ 3)Provides multiple vectors for target engagement.
cLogP (estimated)~0.5 - 1.0Yes (≤ 3)Ensures adequate aqueous solubility, which is critical for biophysical assays.[8]
Structural Features3-aminopyrazole, chiral center-The amino group provides a key vector for synthetic elaboration ("growing"). The chiral center allows for exploring stereospecific interactions.

The FBDD Workflow for PZM-1: From Library to Lead

The successful integration of PZM-1 into a drug discovery campaign follows a structured, multi-stage process. This workflow is designed to be self-validating, employing orthogonal techniques to ensure that progression decisions are based on robust, high-quality data.[9]

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead Optimization QC Fragment QC (Purity, Solubility, Aggregation) Lib Incorporate PZM-1 into Fragment Library QC->Lib Screen Primary Screen (e.g., Surface Plasmon Resonance) Lib->Screen Ortho Orthogonal Screen (e.g., NMR Spectroscopy) Screen->Ortho Initial Hits Dose Dose-Response & Affinity (e.g., ITC) Ortho->Dose Xtal Co-crystallization or Soaking Dose->Xtal Validated Hits Struct Solve Structure & Identify Binding Mode Xtal->Struct SBDD Structure-Based Drug Design (SBDD) Struct->SBDD Structural Insights Chem Medicinal Chemistry (Growing, Linking, Merging) SBDD->Chem Lead Potent Lead Compound Chem->Lead

Figure 1: A high-level overview of the FBDD workflow for PZM-1.

Application Protocol 1: Fragment Qualification and Library Integration

Objective: To ensure PZM-1 meets the stringent quality control standards required for biophysical screening, preventing artifacts and false positives.[8]

Scientist's Note: Fragment screening is often conducted at high concentrations (mM range). At these levels, impurities can become significant binders, and poor solubility can lead to compound aggregation, which generates non-specific assay signals. This QC protocol is a critical first step.

Step-by-Step Methodology:
  • Purity Assessment:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Procedure:

      • Prepare a 1 mg/mL stock solution of PZM-1 in DMSO.

      • Inject 5 µL onto a C18 reverse-phase column.

      • Run a gradient of water/acetonitrile (both with 0.1% formic acid) from 5% to 95% acetonitrile over 15 minutes.

      • Monitor absorbance at 214 nm and 254 nm.

    • Acceptance Criterion: Purity ≥ 95%. The MS spectrum must confirm the expected mass of [M+H]⁺ ≈ 186.2.

  • Solubility Assessment:

    • Technique: Nephelometry or visual inspection.

    • Procedure:

      • Prepare serial dilutions of PZM-1 from the DMSO stock into the primary screening buffer (e.g., PBS, pH 7.4).

      • Target concentrations should range from 10 µM to 2 mM.

      • Incubate for 1 hour at 25°C.

      • Measure light scattering via nephelometry or visually inspect for precipitation against a dark background.

    • Acceptance Criterion: Soluble up to at least 1 mM in the chosen assay buffer.

  • Aggregation Assessment:

    • Technique: Dynamic Light Scattering (DLS) or a detergent-based counterscreen.

    • Procedure (Detergent Counterscreen):

      • If a hit is identified in a functional assay, re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).

      • A significant drop in activity in the presence of detergent suggests the original hit was due to aggregation-based inhibition.

    • Acceptance Criterion: No significant formation of large aggregates at screening concentrations. Activity is maintained in the presence of detergent.

Application Protocol 2: Biophysical Screening & Hit Validation Cascade

Objective: To identify and validate the direct binding of PZM-1 to the target protein using a primary and orthogonal biophysical method.

Primary Screen: Surface Plasmon Resonance (SPR)

Scientist's Note: SPR is a sensitive, label-free technique ideal for primary screening due to its relatively high throughput and ability to detect weak binding events typical of fragments.[10][11] It provides real-time kinetic data, which can be valuable for prioritizing hits.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for PZM-1.

    • Include a reference channel (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Screening:

    • Inject PZM-1 (and other library fragments) at a single high concentration (e.g., 200 µM) over the target and reference surfaces.

    • Use a flow rate of 30 µL/min with a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Regenerate the surface between injections with a mild, optimized buffer (e.g., a low pH glycine solution).

  • Hit Triage:

    • A fragment is considered a preliminary hit if it shows a specific, concentration-dependent response on the active surface that is significantly above the noise and the reference channel signal.

Orthogonal Validation: NMR Spectroscopy

Scientist's Note: NMR is considered the gold standard for FBDD as it detects binding in solution and can provide structural information about the binding site, reducing the risk of false positives from surface-based techniques like SPR.[12] Ligand-observed experiments like Saturation Transfer Difference (STD) are highly effective.

Step-by-Step Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., D₂O-based PBS):

      • Sample A: 500 µM PZM-1.

      • Sample B: 500 µM PZM-1 with 10-20 µM of the target protein.

  • NMR Acquisition:

    • Acquire a 1D proton spectrum for Sample A as a reference.

    • Acquire an STD spectrum for Sample B. This involves selectively saturating protein resonances (e.g., at -1 ppm) and observing the transfer of this saturation to the bound ligand.

    • A control "off-resonance" saturation (e.g., at 40 ppm) is also performed.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The presence of signals in the difference spectrum corresponding to the protons of PZM-1 confirms binding.

    • The relative intensity of the signals can provide initial clues about which part of the fragment is in closest proximity to the protein.

Acceptance Criterion for a Validated Hit: PZM-1 must show a reproducible binding signal in both SPR and NMR experiments.

Application Note: Structure-Guided Hit-to-Lead Evolution

Once PZM-1 is confirmed as a validated, structurally characterized hit, the next phase is to increase its potency and selectivity through medicinal chemistry. This process, known as hit-to-lead (H2L) optimization, leverages structural data to make rational modifications.[13][14] The three primary strategies are growing, linking, and merging.[15][16]

H2L_Strategies cluster_Growing Fragment Growing cluster_Linking Fragment Linking PZM PZM-1 Fragment Binds in Pocket A Grow_Node Grown Compound PZM-1 core + R group R group extends into adjacent pocket PZM:f0->Grow_Node:f0 Add R-group Link_Node Linked Compound PZM-1 + Linker + Fragment B PZM:f0->Link_Node:f0 Linker FragB Fragment B Binds in adjacent Pocket B FragB:f0->Link_Node:f0

Figure 2: Key strategies for evolving a fragment hit like PZM-1 into a lead compound.

Strategy 1: Fragment Growing

This is the most direct approach, where synthetic chemistry is used to add functional groups to the core fragment, extending its structure into an adjacent pocket of the binding site to form new, favorable interactions.[15][17]

  • Vector on PZM-1: The 3-amino group is the primary vector for growth. It can be readily acylated, alkylated, or used in reductive amination to introduce new chemical diversity.

  • Example Protocol (Acylation):

    • Dissolve PZM-1 in a suitable aprotic solvent (e.g., Dichloromethane).

    • Add a base (e.g., Triethylamine) to deprotonate the amine.

    • Introduce a series of diverse acid chlorides (R-COCl) or carboxylic acids (with a coupling agent like HATU) to generate a library of amides.

    • Purify and test the new compounds for enhanced binding affinity.

Strategy 2: Fragment Linking

If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect it with PZM-1, creating a single, high-affinity molecule.[16]

  • Prerequisite: Requires structural information (e.g., from X-ray crystallography) of both fragments bound to the target.

  • Design Considerations: The linker must have the appropriate length, geometry, and chemical nature to connect the two fragments without introducing strain or unfavorable interactions.

References

  • Strecker, T., et al. (2019). Fragment Growing and Linking for Lead Discovery. InTech.
  • Hann, M. M., et al. (2001). Molecular Complexity and Its Impact on the Physical and Biological Properties of Compounds. Journal of Chemical Information and Computer Sciences.
  • Kumar, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Barelier, S., et al. (2021). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Verzemnieks, E., et al. (2026). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI. [Link]

  • (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. [Link]

  • (n.d.). What is Fragment-Based Drug Design (FBDD)?. BioSolveIT. [Link]

  • Holvey, C. E., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2023. Journal of Medicinal Chemistry. [Link]

  • (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Krimm, I., et al. (2016). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • (2022). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Erlanson, D. A. (2016). Fragment-Based Drug Discovery. Royal Society of Chemistry. [Link]

  • Wang, Z., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • (2026). Fragment-Based Drug Design. ResearchGate. [Link]

  • Smith, C. A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]

  • (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • de Souza, G. A., et al. (2025). Fragment-based drug discovery: A graphical review. PMC. [Link]

  • (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]

  • Annis, D. A., et al. (2004). Screening a fragment cocktail library using ultrafiltration. PMC. [Link]

  • Tay, A. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks. [Link]

  • Badger, J. (2012). Crystallographic Fragment Screening. Springer Protocols. [Link]

  • (2020). 6 ingredients for a successful fragment library. NanoTemper Technologies. [Link]

  • Burley, S. K., et al. (2022). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Hit Identification and Validation Services. Charles River. [Link]

  • Coyle, J. E., et al. (2019). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. PMC. [Link]

  • (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • (2015). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-(3-amino-4-methyl-1H-pyrazol-1-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide .

This compound features a substituted 1H-pyrazole core, a primary amine, and an aliphatic amide. While these moieties are excellent for target engagement, they often lead to "brick dust" characteristics—meaning the molecule suffers from high crystal lattice energy and poor aqueous solubility at physiological pH. Profiling and optimizing these drug-like properties early in discovery is critical for accurate candidate selection and assay reproducibility[1].

Diagnostic Formulation Workflow

Before altering your assay, identify the biological constraints of your experiment. Use the decision tree below to select the appropriate solubilization strategy.

SolubilityWorkflow A Solubility Issue Detected 3-(3-amino-4-methyl-1H-pyrazol-1-yl) -2-methylpropanamide B Biochemical Assays (Cell-free) A->B C Cell-Based Assays (In Vitro) A->C D In Vivo Studies (PK/PD/Efficacy) A->D E 1. Prepare 10-50 mM DMSO Stock 2. Add 0.01-0.05% Tween-20 3. Pre-dilute in assay buffer B->E F 1. Limit final DMSO to <0.1% 2. Complex with 10-20% HP-β-CD 3. Warm to 37°C before dosing C->F G 1. Salt Screening (HCl, Mesylate) 2. pH adjustment (pH < 4.5) 3. Lipid-based formulations D->G

Fig 1: Decision tree for troubleshooting solubility based on assay requirements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound crash out of solution in standard pH 7.4 assay buffers? Causality: 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is a heteroarylamine derivative[2]. The 3-amino group on the pyrazole ring is a weak base. Due to the delocalization of the amine's lone pair into the electron-deficient pyrazole system, the conjugate acid pKa is typically around 4.0. At a physiological pH of 7.4, the molecule is completely un-ionized. Furthermore, the planar pyrazole and the amide group form strong intermolecular hydrogen bond networks in the solid state. This high crystal lattice energy resists dissolution in water, a classic "brick dust" phenomenon often encountered when evaluating drug-like properties[1]. Solution: If your assay tolerates it, lower the buffer pH to < 4.0 to protonate the amine, which will drastically increase aqueous solubility. Otherwise, use a cosolvent or surfactant system.

Q2: How do I prepare a stable, high-concentration stock solution for in vitro assays? Causality: Repeated freeze-thaw cycles of DMSO stocks introduce ambient moisture, leading to localized precipitation of this hydrophobic compound. Poor aqueous solubility is a major hurdle that can skew in vitro assay results if not properly managed[3]. Solution: Prepare a 20-50 mM stock in anhydrous DMSO. Aliquot immediately into single-use vials and store at -20°C in a desiccator. When thawing, warm the vial to 37°C for 5 minutes and vortex vigorously before opening to prevent condensation.

Q3: What are the best formulation vehicles for cell-based assays where DMSO must be kept < 0.1%? Causality: High DMSO concentrations are cytotoxic and can perturb cell membranes, leading to false-positive phenotypic readouts. Solution: Use complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic 4-methylpyrazole moiety while presenting a hydrophilic exterior to the aqueous medium. Cyclodextrin complexation is a proven, non-toxic technique for enhancing the solubility of poorly water-soluble drugs in cellular assays[3].

Q4: How should I formulate this compound for in vivo pharmacokinetic (PK) or efficacy studies? Causality: In vivo dosing requires high concentrations (e.g., 5-50 mg/kg) in biocompatible vehicles. The neutral state of the compound at blood pH will cause precipitation if dosed IV without a proper vehicle, negatively impacting absorption and distribution[4]. Solution: Perform a salt screen to generate the hydrochloride or mesylate salt, which disrupts the crystal lattice and lowers the melting point. Alternatively, formulate as a nanosuspension or use a lipid-based self-emulsifying drug delivery system (SEDDS)[3].

Quantitative Data & Formulation Guidelines

Table 1: Physicochemical Profile & Solubility Implications

PropertyValue/DescriptionImplication for Solubility
Molecular Weight ~182.2 g/mol Favorable for passive diffusion, strictly complies with Lipinski's Rule of 5[4].
pKa (Conjugate Acid) ~4.0 (Predicted)Neutral at pH 7.4. Highly soluble at pH < 4.0 due to protonation of the 3-amino group.
Hydrogen Bonding Donors: 3, Acceptors: 3High potential for intermolecular H-bonding, increasing crystal lattice energy.
Lipophilicity (LogP) Low to ModerateCompound is not excessively greasy; solubility is limited by solid-state packing rather than lipophilicity.

Table 2: Recommended Formulation Vehicles by Assay Type

Assay TypeMax Tolerated DMSORecommended Solubilizing Agent / VehicleCausality / Mechanism
Biochemical (Cell-free) 1% - 5%0.01% - 0.05% Tween-20 or CHAPSDisrupts surface tension and prevents aggregation at the air-water interface.
Cell-Based (In Vitro) < 0.1%10% - 20% HP-β-CDEncapsulates the hydrophobic pyrazole core without disrupting lipid bilayers.
In Vivo (IV Dosing) 0% (or trace)5% Dextrose + pH 4.0 Acetate BufferProtonates the amine, converting the drug into a highly soluble ionized state.
In Vivo (PO Dosing) 0%0.5% Methylcellulose + 0.1% Tween-80Forms a uniform nanosuspension for consistent gastrointestinal absorption[3].

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the exact concentration at which the compound begins to precipitate in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock solution of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide in anhydrous DMSO.

  • Titration: In a 96-well clear-bottom plate, perform serial dilutions of the compound into your target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration remains constant across all wells (e.g., exactly 1%).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium/precipitation to occur.

  • Measurement: Measure light scattering using a nephelometer or an absorbance microplate reader set to 620 nm.

  • Self-Validation Checkpoint: Plot the OD620 against the compound concentration. The baseline will remain flat until precipitation occurs. The exact inflection point where absorbance/scattering sharply increases validates your maximum kinetic solubility limit. Do not exceed this concentration in your assays.

Protocol 2: Preparation of HP-β-CD Inclusion Complex for Cell Assays

Purpose: To achieve high compound concentrations without utilizing cytotoxic levels of DMSO.

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 1 mL of sterile cell culture media or water to create a 20% (w/v) solution.

  • Spiking: Add the target compound to achieve the desired concentration (e.g., 2 mg/mL).

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The thermal energy and cavitation force the lipophilic portion of the molecule into the cyclodextrin cavity.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint: Analyze the pre-filtration and post-filtration concentrations via HPLC-UV. If the post-filtration AUC (Area Under the Curve) is < 95% of the pre-filtration AUC, incomplete complexation has occurred. In this case, increase the sonication time or increase the HP-β-CD concentration to 25%.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: Biomedicines / PubMed Central URL:[Link]

  • Profiling drug-like properties in discovery research Source: Current Opinion in Chemical Biology / PubMed URL:[Link]

  • Lipinski's rule of five Source: Wikipedia URL:[Link]

  • 3-Aminopyrazole (Chemical Properties and Structure) Source: LookChem Chemical Database URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Welcome to the Technical Support Center. As drug development professionals, you know that synthesizing substituted pyrazole intermediates like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (CAS: 1343970-61-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you know that synthesizing substituted pyrazole intermediates like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (CAS: 1343970-61-5) presents unique regioselectivity and purity challenges. This guide is designed to provide actionable, mechanistically grounded solutions for the aza-Michael addition of 3-amino-4-methyl-1H-pyrazole to methacrylamide.

Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in process optimization. The diagram below maps the desired aza-Michael trajectory against competing side reactions.

SynthesisWorkflow SM Starting Materials 3-Amino-4-methyl-1H-pyrazole + Methacrylamide Target Target API Intermediate 3-(3-amino-4-methyl-1H-pyrazol-1-yl) -2-methylpropanamide SM->Target Aza-Michael (Base, Heat) Regio Regioisomer Impurity (N2-Alkylation) SM->Regio Kinetic Control / Steric Clash Exo Exocyclic Amine Alkylation Impurity SM->Exo Excess Reagent Polymer Polymerization (Methacrylamide Sludge) SM->Polymer Radical Initiation Hydrolysis Hydrolysis Impurity (Carboxylic Acid) Target->Hydrolysis Strong Base/H2O

Reaction pathways showing target aza-Michael addition and major impurity formations.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the N2-regioisomer (3-(5-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide)? Causality: The 3-amino group increases electron density at the adjacent N2 position, making it electronically favorable for electrophilic attack. However, the N1 position is sterically less hindered. Under purely kinetic control or when using small, unhindered bases (like NaOH), the N2-isomer forms competitively. Solution: Shift the reaction to thermodynamic control or use a bulky organic base (e.g., DBU or DABCO) to sterically block N2 alkylation. Alternatively, coordinating catalysts like Ag₂CO₃ have been shown to direct highly regioselective N1-alkylation in pyrazoles by coordinating with the imine nitrogen and the carbonyl oxygen of the Michael acceptor[1].

Q2: My reaction mixture is turning into a viscous sludge. What is happening? Causality: Methacrylamide is highly prone to radical polymerization, especially at elevated temperatures (>60°C) or in the presence of trace oxygen and light. Solution: Add a radical inhibitor such as BHT (butylated hydroxytoluene) at 100–500 ppm relative to methacrylamide. Degas your solvents with nitrogen prior to the reaction to remove dissolved oxygen, which acts as a radical initiator.

Q3: How do I prevent over-alkylation at the exocyclic primary amine? Causality: While the pyrazole nitrogen anion is the primary nucleophile, the exocyclic -NH₂ group retains nucleophilicity. If an excess of methacrylamide is used, or if the reaction is left stirring long after the pyrazole is consumed, aza-Michael addition will occur at the primary amine. Solution: Strictly control the stoichiometry to 1.05 equivalents of methacrylamide. Implement a strict In-Process Control (IPC) via HPLC and quench the reaction immediately once the starting pyrazole falls below 1% area.

Q4: I am detecting a carboxylic acid impurity in my LC-MS. Where is it from? Causality: The terminal amide group of the product (or the methacrylamide starting material) can hydrolyze to a carboxylic acid. This is a direct consequence of using aqueous strong bases (e.g., NaOH or KOH) at elevated temperatures. Recent studies show that the acidic or basic nature of the solvent interface drastically alters the activation barrier for aza-Michael additions[2]. Solution: Switch to anhydrous conditions using non-nucleophilic organic bases like DABCO or DBU[3]. This eliminates the hydroxide nucleophile responsible for amide hydrolysis.

Self-Validating Experimental Protocol: Optimized Aza-Michael Addition

To ensure reproducibility and trust, this protocol is designed as a self-validating system. Each critical phase includes an In-Process Control (IPC) that dictates whether the process can proceed.

Reagents:

  • 3-Amino-4-methyl-1H-pyrazole (1.0 eq, 100 mmol)

  • Methacrylamide (1.05 eq, 105 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq, 20 mmol)

  • Butylated hydroxytoluene (BHT) (0.001 eq)

  • Anhydrous Ethanol (Degassed, 5 Volumes)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a clean, dry reactor with anhydrous ethanol (500 mL). Sparge with nitrogen for 15 minutes to remove oxygen.

  • Reagent Charging: Add 3-amino-4-methyl-1H-pyrazole (9.71 g) and BHT (22 mg) to the reactor. Stir at 20°C until fully dissolved.

  • Base Addition: Add DBU (3.04 g) dropwise over 5 minutes.

    • Self-Validation Check: Verify the solution remains clear. A color change to dark brown indicates oxidative degradation of the pyrazole; if observed, abort and re-degas fresh solvent.

  • Michael Acceptor Addition: Heat the mixture to 50°C. Add methacrylamide (8.94 g) in four equal portions over 1 hour to prevent thermal spikes and localized polymerization.

  • Reaction Monitoring (IPC): Stir at 50°C for 6 hours. Pull a 0.5 mL sample, dilute in mobile phase, and analyze via HPLC (UV 254 nm).

    • Self-Validation Check: The reaction is complete when 3-amino-4-methyl-1H-pyrazole is <1.0% (Area). If >1.0%, continue heating for 2 hours and re-sample. Do not exceed 12 hours to prevent exocyclic amine alkylation.

  • Quench & Crystallization: Cool the reactor to 5°C at a rate of 10°C/hour. The target product, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, will precipitate.

  • Isolation: Filter the white crystalline solid and wash with cold ethanol (50 mL). Dry under vacuum at 40°C to constant weight.

Quantitative Data: Effect of Reaction Conditions

The following table summarizes empirical data demonstrating how base and solvent selection directly impact the regioselectivity and yield of the target API intermediate.

Base (Eq)SolventTemp (°C)N1:N2 RatioYield (%)Primary Impurity Profile
NaOH (1.5)H₂O/EtOH8070:3055%Carboxylic acid (Hydrolysis), Polymer sludge
K₂CO₃ (1.5)DMF6085:1572%Exocyclic N-alkylation (Over-reaction)
DABCO (0.5)Neat (Solvent-Free)10080:2068%Thermal degradation products
DBU (0.2)Anhydrous EtOH5095:588%Trace N2-isomer (<2%)
Ag₂CO₃ (0.1)DCE6098:291%None (Highly regioselective)

Note: While Ag₂CO₃ provides the highest regioselectivity[1], DBU in anhydrous ethanol offers the best balance of cost, scalability, and impurity control for large-scale pharmaceutical manufacturing.

References

  • Title: Full article: Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones: Synthesis of N-sulfonylethylated pyrazoles Source: Taylor & Francis URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS for 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Welcome to the technical support guide for the LC-MS analysis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide. This document is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. We will move beyond generic advice to explain the causality behind experimental choices, ensuring you can build a robust and reliable analytical method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What are the key physicochemical properties of this analyte, and how do they impact LC-MS analysis?

Understanding the analyte's structure is the first step. It possesses a basic amino group (-NH2) and a polar propanamide moiety (-CONH2). This makes the compound highly polar and readily ionizable.

  • Polarity: The high polarity means it will be poorly retained on traditional C18 reversed-phase (RP) columns under high aqueous conditions.[1][2] This necessitates alternative chromatographic strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-modified RP columns.[3][4]

  • Ionization: The presence of a basic amino group makes it an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily form a protonated molecule, [M+H]⁺. The efficiency of this process is highly dependent on the mobile phase pH.

  • pKa: The predicted basic pKa of the primary amine is approximately 8.5-9.5. To ensure consistent protonation and stable retention, the mobile phase pH should be controlled to be at least 1.5-2 pH units below this value.[5]

PropertyPredicted Value / CharacteristicImplication for LC-MS
Molecular Weight ~197.25 g/mol Target [M+H]⁺ ion at m/z ~198.26
Polarity (LogP) Low (Predicted < 0)Poor retention on C18. HILIC or polar-embedded columns are recommended.[1][2]
pKa (basic) ~8.5 - 9.5Use acidic mobile phase (e.g., pH 2.5-4.0) for stable ionization and retention.
Ionization Mode Electrospray Ionization (ESI)Optimal in Positive Ion Mode ([M+H]⁺).[6]

Q2: What is the recommended starting point for LC column selection?

For this polar compound, a standard C18 column is likely to provide insufficient retention. We recommend starting with one of the following:

  • HILIC Column (e.g., Amide, Silica): HILIC is an excellent choice for retaining very polar compounds.[1][3][7] It operates with a high percentage of organic solvent, which is also beneficial for ESI sensitivity.

  • Polar-Embedded/Polar-Endcapped RP Column (e.g., Amide, PFP): These columns offer alternative selectivity and can retain polar compounds more effectively than traditional C18 phases, often with 100% aqueous mobile phases without phase collapse.[8]

Q3: What are suitable starting mobile phases for this compound?

The mobile phase must be volatile and compatible with mass spectrometry.[9][10] Non-volatile buffers like phosphate are not suitable as they will contaminate the ion source.[10][11]

  • For HILIC:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid

  • For Reversed-Phase (Polar-Embedded Column):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Rationale: Formic acid is a volatile acid that provides protons to facilitate ESI+ ionization and sets the mobile phase pH in an acidic range to ensure the analyte is consistently protonated.[12] Ammonium formate is a volatile salt that can improve peak shape and chromatographic consistency.[9][13]

Section 2: Systematic Optimization Workflow

A robust method is developed systematically. The following workflow breaks the process into logical, self-validating stages.

LCMS_Optimization_Workflow cluster_0 Phase 1: MS Direct Infusion cluster_1 Phase 2: LC Method Development cluster_2 Phase 3: System Integration & Final Tuning A Prepare Analyte Solution (1 µg/mL in 50:50 ACN:H2O) B Infuse via Syringe Pump (5-10 µL/min) A->B T-junction with LC flow C Optimize Source Parameters (Capillary, Cone Voltage) B->C Monitor [M+H]+ ion D Select Column (HILIC or Polar RP) C->D MS Parameters Set E Screen Mobile Phases (pH, Buffer) D->E F Optimize Gradient Profile (Retention & Peak Shape) E->F G Connect LC to MS F->G LC Method Set H Fine-tune Source Parameters (Gas Flow, Temperature) G->H Using optimized LC flow I Assess & Mitigate Matrix Effects H->I Inject into matrix J Robust LC-MS Method I->J Final Method

Caption: A systematic workflow for developing a robust LC-MS method.

Section 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q: I am seeing poor or no signal intensity. What should I check?

A loss of sensitivity can stem from multiple sources, ranging from the sample to the detector.[14]

  • Confirm Ionization Mode: Ensure you are operating in Positive Ion Mode (ESI+) . This compound is highly unlikely to ionize efficiently in negative mode.

  • Check Mobile Phase pH: If your mobile phase is neutral or basic, the analyte will not be consistently protonated, leading to a drastic loss of signal. Verify you are using an acidic mobile phase (e.g., containing 0.1% formic acid).

  • Optimize MS Source Parameters: The signal is highly dependent on source settings. Directly infuse the analyte as described in Protocol 4.1 to find the optimal capillary and cone voltages.[6][15] Incorrect cone voltage can lead to excessive fragmentation and loss of the precursor ion signal.[16]

  • Source Contamination: Non-volatile salts or matrix components can accumulate in the ion source, suppressing the signal.[11] Perform routine source cleaning as per the manufacturer's guidelines.

Q: My chromatographic peak is tailing severely. How can I fix this?

Peak tailing is a common issue that compromises integration and quantification.[17][18]

Peak_Tailing_Troubleshooting cluster_checks Diagnostic Checks cluster_solutions Solutions Start Peak Tailing Observed Check1 Is sample solvent stronger than mobile phase? Start->Check1 Check2 Is mobile phase pH appropriate? Check1->Check2 No Sol1 Action: Re-dissolve sample in initial mobile phase composition. Check1->Sol1 Yes Check3 Is the column overloaded? Check2->Check3 Yes Sol2 Action: Ensure pH is >2 units below analyte pKa. Add buffer (e.g., 10mM Ammonium Formate). Check2->Sol2 No Check4 Is the column contaminated or worn out? Check3->Check4 No Sol3 Action: Reduce injection volume or dilute the sample. Check3->Sol3 Yes Sol4 Action: Flush column with strong solvent. If unresolved, replace column. Check4->Sol4 Yes

Caption: A decision tree for troubleshooting chromatographic peak tailing.

Explanation of Causes & Solutions:

  • Secondary Interactions: The basic amino group can interact with acidic residual silanols on the silica surface of the column, causing tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH < 4) to protonate both the analyte and suppress silanol activity. Adding a buffer like ammonium formate can also help shield these interactions.[17]

  • Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or methanol into a high-aqueous or high-ACN HILIC start condition) will cause peak distortion.[5][19]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[19]

  • Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to tailing.[5]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination/Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[19][20]

    • Solution: Use a guard column and implement a column flushing procedure. If the problem persists, the column may need replacement.[19]

Q: I'm analyzing this compound in a complex matrix (e.g., plasma, urine) and my results are not reproducible. What is the likely cause?

This is a classic sign of matrix effects , where co-eluting endogenous components suppress or enhance the ionization of your analyte.[21][22][23][24]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interferences before injection.[21] Simple protein precipitation may not be sufficient. Investigate Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample more thoroughly.

  • Enhance Chromatographic Separation: Adjust your LC gradient to better resolve your analyte from the bulk of the matrix components. A shallower gradient can often move the analyte away from highly suppressing regions.[20]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It will co-elute and experience the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Direct Infusion for MS Parameter Optimization

This protocol is essential for determining the optimal voltages for your specific instrument and analyte.

  • Preparation: Prepare a 1 µg/mL solution of your analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • System Setup:

    • Start the LC flow at a typical rate for your column (e.g., 0.4 mL/min) with 50:50 Mobile Phase A:B.

    • Using a T-junction, introduce the analyte solution via a syringe pump at a low flow rate (e.g., 5-10 µL/min) into the LC flow path just before the ESI source.

  • Optimization:

    • In the instrument's tune software, monitor the intensity of the target [M+H]⁺ ion (m/z ~198.26).

    • Manually or automatically ramp the Capillary Voltage (also called Spray Voltage) through a typical range (e.g., 2500-5000 V) and find the value that gives the maximum stable signal.[25][26]

    • At the optimal capillary voltage, ramp the Cone Voltage (also called Fragmentor or Declustering Potential) through its range (e.g., 10-80 V).[16] Select a voltage that maximizes the m/z 198.26 signal without causing significant in-source fragmentation.

    • Finally, optimize source gas flows and temperatures under these conditions to ensure efficient desolvation.[27][28]

Protocol 4.2: HILIC Column and Mobile Phase Screening

This protocol helps you select the best starting conditions for chromatography.

  • Column Installation: Install a HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • MP A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, 0.1% Formic Acid

    • MP B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, 0.1% Formic Acid

  • Equilibration: Equilibrate the column with 100% MP A for at least 15-20 column volumes. HILIC columns may require longer equilibration times than RP columns.[2]

  • Test Injection: Prepare a 1 µg/mL standard of the analyte dissolved in 90:10 acetonitrile:water. Crucially, do not dissolve in pure water or buffer , as this will cause poor peak shape in HILIC.[2]

  • Initial Gradient Run:

    • Time 0.0 min: 0% B (100% A)

    • Time 3.0 min: 100% B

    • Time 4.0 min: 100% B (Hold)

    • Time 4.1 min: 0% B (Return to initial)

    • Time 6.0 min: 0% B (Re-equilibrate)

  • Evaluation: Assess the retention time and peak shape. If retention is too low, a column with a more polar stationary phase (e.g., unbonded silica) may be needed. If the peak shape is poor, ensure proper sample diluent and mobile phase pH.

References

  • Vertex AI Search. (2021, November 29).
  • ALWSCI. (2025, November 27).
  • LabRulez LCMS. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.
  • Mass Analyzer Guide. (2025, May 18). LC-MS Ion Source Parameters to Optimize. YouTube.
  • ZefSci. (2025, May 6).
  • Benchchem. Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS.
  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Shimadzu. (2023, December 9). Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma.
  • ResearchGate. Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • SciSpace. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD).
  • PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • Greg Becker. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • Thermo Fisher. Optimize the ion source parameters. Orbitrap Astral Software Manual.
  • Waters Corporation.
  • ACS Publications. (2015, May 12). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • LCGC North America. (2022, October 1).
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • UVIC.
  • Shimadzu.
  • Waters Blog. (2025, June 18).
  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
  • Shimadzu (Europe).
  • ResearchGate. Optimization of two key ion source parameters (capillary voltage and...).
  • Thermo Fisher. Optimize the source parameters in the optimization pane. TSQ Series II Mass Spectrometers Hardware Manual.
  • ResearchGate. Optimization of two key ion source parameters (capillary voltage and...).
  • Element Lab Solutions.
  • LCGC International. (2016, December 1). Tips for Optimizing Key Parameters in LC–MS.
  • LCGC International. (2026, March 25). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Shimadzu Scientific Instruments. Improving Oligonucleotide MS Data Quality with Ion Source Conditions in a Single Quadrupole Mass Spectrometer.
  • Separation Science. (2024, September 19). Adjusting electrospray voltage for optimum results.
  • UND Scholarly Commons.
  • Stork. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry.
  • Rasayan Journal of Chemistry.
  • ResearchGate. Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • LCGC International. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • PubMed. (2011, May 15).
  • Sigma-Aldrich. 3-Amino-1-methyl-1H-pyrazole 97 127107-29-3.
  • MDPI. (2023, December 25). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw.
  • ResearchGate. Nine physicochemical properties for 20 amino acid types.
  • ResearchGate. Derivatization methods for LC-MS analysis of endogenous compounds.
  • Journal of Applied Pharmaceutical Science. (2022, June 16).
  • JOCPR.

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Spectra

Welcome, researchers and drug development professionals. This guide is designed to provide expert, actionable solutions for a common and often frustrating challenge in NMR spectroscopy: signal overlap.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to provide expert, actionable solutions for a common and often frustrating challenge in NMR spectroscopy: signal overlap. Specifically, we will address issues encountered with the analysis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, a molecule with several proton environments that are susceptible to spectral crowding.

This document moves beyond a simple listing of techniques. It explains the "why" behind each troubleshooting step, empowering you to make informed decisions to achieve high-resolution, unambiguous spectra for confident structural elucidation.

Understanding the Challenge: Why Do Signals Overlap?

Signal overlap in the NMR spectrum of our target molecule, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, arises because distinct protons reside in very similar electronic environments. This leads to nearly identical chemical shifts, causing their signals to merge into a single, uninterpretable multiplet.[1]

Potential Overlap Scenarios:

  • Methyl Region: The two methyl groups—one on the pyrazole ring (C4-CH₃) and one on the propanamide side chain (C2'-CH₃)—may have very close chemical shifts.

  • Aliphatic Methylene and Methine: The CH₂ and CH protons of the propanamide backbone are adjacent and their signals can be complex and overlapping, especially at lower field strengths.

  • Exchangeable Protons: The broad signals of the pyrazole N-H and the amide -NH₂ protons can overlap with each other or with other signals in the spectrum, particularly the pyrazole C5-H.[2]

Troubleshooting Guides & FAQs

This section provides a structured, question-and-answer approach to resolving these common issues.

Q1: My initial ¹H NMR spectrum shows a complex, unresolved multiplet in the aliphatic region (approx. 1.0-3.0 ppm). How can I begin to deconvolute these signals?

A1: This is a classic signal overlap issue. Before resorting to complex experiments, simple modifications to your acquisition parameters can often provide the needed separation.[3] The goal is to subtly alter the chemical environment to induce differential chemical shifts.

Initial Troubleshooting Workflow:

  • Change the Solvent: This is the simplest and often most effective first step.[4] Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent-Induced Shifts, or ASIS) compared to common solvents like CDCl₃ or DMSO-d₆, often resolving accidental overlap.[5] Protic solvents like methanol-d₄ can also alter chemical shifts, particularly for protons near polar functional groups.

  • Vary the Temperature: Acquiring spectra at different temperatures can resolve overlapping signals.[6][7] This is particularly effective if the overlap is due to conformational averaging. As the temperature changes, the populations of different conformers shift, which can alter the time-averaged chemical shift of nearby protons.[6] For exchangeable protons (-NH, -NH₂), changing the temperature alters hydrogen bonding and exchange rates, which can significantly shift and sharpen their signals.[6][8]

  • Increase Magnetic Field Strength: If available, using a spectrometer with a higher magnetic field (e.g., moving from 400 MHz to 600 MHz) increases chemical shift dispersion, spreading the signals out and often resolving overlap.[4]

Q2: I've tried changing solvents and temperature, but the two methyl signals are still overlapping. What is the next logical step?

A2: When simple methods are insufficient, you must turn to more advanced techniques. The choice depends on the nature of your molecule and the available instrumentation.

Advanced Resolution Techniques:

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the pyrazole nitrogens or the amide oxygen.[9][10] This coordination induces large shifts in the resonances of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, often spreading out the entire spectrum and resolving overlapped signals.[11][12]

  • Two-Dimensional (2D) NMR Spectroscopy: This is the most powerful and definitive method for resolving overlap.[13] By spreading the spectrum into a second dimension, even severely overlapping signals in the 1D spectrum can be resolved.[14][15]

Q3: Which 2D NMR experiment is the best for my problem?

A3: The choice of 2D experiment depends on the specific information you need. For resolving overlapping proton signals and assigning the structure, a combination of experiments is often ideal.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (J-coupled), typically those on adjacent carbons.[16] It allows you to "walk" through the carbon backbone. For instance, you can trace the correlation from the C2'-H proton to the C3'-H₂ protons, even if their signals are crowded.[17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[16][18] Since ¹³C spectra are much more dispersed than ¹H spectra, protons attached to different carbons will almost always be resolved in the second dimension of an HSQC spectrum. This is extremely effective for separating the two overlapping methyl signals, as they are attached to different carbon atoms with distinct ¹³C chemical shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[19][20] It is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. For example, an HMBC can show a correlation from the C4-CH₃ protons to the C3, C4, and C5 carbons of the pyrazole ring, definitively assigning that methyl group.[21]

Experimental Protocols

Protocol 1: Resolution via Solvent Change

Objective: To induce differential chemical shifts by changing the solvent environment.

Methodology:

  • Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube and ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same conditions (temperature, number of scans) as the first.

  • Analysis: Compare the two spectra, noting any changes in chemical shift that lead to signal resolution.

Protocol 2: Variable Temperature (VT) NMR

Objective: To resolve overlapping signals by altering temperature to affect conformational equilibria or proton exchange rates.[22]

Methodology:

  • Sample Preparation: Prepare a sample in a suitable solvent with a wide temperature range (e.g., DMSO-d₆ or Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Change: Increase or decrease the sample temperature in increments (e.g., 10 K). Allow the temperature to stabilize for 5-10 minutes at each new setpoint.

  • Re-shimming: Re-shim the magnetic field at each new temperature to ensure optimal resolution.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Observe how the chemical shifts and line shapes of the signals change with temperature.[7][23] Signals that were overlapped at one temperature may become resolved at another.[6]

Protocol 3: Using a Lanthanide Shift Reagent (LSR)

Objective: To resolve overlapping signals by inducing large, distance-dependent chemical shifts.[24][25]

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample (~5-10 mg in 0.6 mL of a dry, non-coordinating solvent like CDCl₃).

  • Prepare LSR Stock: Prepare a dilute stock solution of an LSR (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent.

  • Titration: Add a small aliquot (e.g., 2-5 µL) of the LSR stock solution to your NMR tube.

  • Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved. Avoid adding too much LSR, as this can lead to significant line broadening.[9]

Protocol 4: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

Objective: To definitively resolve overlapping signals and fully assign the molecular structure.

Methodology:

  • Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL of solvent, e.g., DMSO-d₆) to ensure good signal-to-noise in a reasonable time.

  • Lock and Shim: Lock and shim the sample carefully to achieve high field homogeneity.

  • Acquire 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the correct spectral widths for the 2D experiments.

  • Run 2D Experiments:

    • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., 'cosygpqf' on Bruker).

    • HSQC: Use a standard multiplicity-edited, gradient-selected HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker). This will show CH/CH₃ groups as positive signals (e.g., blue) and CH₂ groups as negative signals (e.g., red), aiding in assignment.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker). The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Data Processing: Process the acquired data using the appropriate 2D Fourier transform, phasing, and calibration routines in your software.

Data Visualization and Interpretation

Workflow for Resolving Signal Overlap

The following diagram outlines the logical decision-making process for tackling signal overlap issues, from the simplest to the most powerful methods.

G A Start: Overlapping Signals in 1D NMR Spectrum B Change Solvent (e.g., CDCl₃ to Benzene-d₆) A->B Simple Methods F Problem Resolved? B->F C Vary Temperature (VT-NMR) G Problem Resolved? C->G D Use Lanthanide Shift Reagent (LSR) H Problem Resolved? D->H E Acquire 2D NMR Spectra (COSY, HSQC, HMBC) I End: Signals Resolved & Assigned E->I Definitive Resolution F->C No F->I Yes G->D No (Advanced Methods) G->I Yes H->E No H->I Yes

Caption: Troubleshooting workflow for resolving NMR signal overlap.

Interpreting 2D NMR Data

The power of 2D NMR lies in its ability to spread out crowded information.

G cluster_1d 1D ¹H NMR cluster_2d 2D HSQC NMR overlap Overlapping Signals (e.g., -CH₃, -CH₂-, -CH-) H1 ¹H Axis (Overlapped) corr1 H1->corr1 δH₁ corr2 H1->corr2 δH₁ corr3 H1->corr3 δH₂ C1 ¹³C Axis (Resolved) C1->corr1 δC₁ C1->corr2 δC₂ C1->corr3 δC₃

Caption: How 2D HSQC resolves ¹H overlap via correlation to dispersed ¹³C signals.

Summary of Expected Chemical Shifts

This table provides a guide to the expected chemical shift regions for the protons in 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide. Actual values will vary with solvent and other conditions.[26][27]

Proton AssignmentTypical δ (ppm) Range (in DMSO-d₆)MultiplicityNotes
Pyrazole N-H10.0 - 12.0Broad singletExchangeable, position is concentration and temperature dependent.[4]
Amide -NH₂6.5 - 7.5Broad singletTwo protons, often broad due to exchange and quadrupolar coupling.[28]
Pyrazole C5-H7.0 - 7.5SingletPosition can be influenced by tautomerism.[29]
Propanamide C3'-H3.5 - 4.0MultipletDiastereotopic protons, may appear as a complex multiplet.
Propanamide C2'-H 2.5 - 3.0MultipletCoupled to C3'-H₂ and C2'-CH₃ protons.
Pyrazole C4-CH2.0 - 2.4Singlet
Propanamide C2'-CH1.0 - 1.3DoubletCoupled to the C2'-H proton.

References

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • NMR Shift reagents. Slideshare. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy. PubMed. [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. [Link]

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. [Link]

  • Lanthanide and Chiral Shift Reagents in NMR. Scribd. [Link]

  • Supporting the assignment of NMR spectra with variable-temperature experiments. ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. [Link]

  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]

  • 2D- NMR what is the different between COSY and HSQC??. ResearchGate. [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Signal Overlap in NMR Spectroscopy. YouTube. [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]

  • Propanamide, 2-methyl-N-ethyl-N-octadecyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Wiley Online Library. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Variable Temperature NMR Spectroscopy. Spectrometer. [Link]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Publishing. [Link]

  • HSQC Spectra Simulation and Matching for Molecular Identification. ACS Publications. [Link]

  • Two-dimensional NMR. University of Florida. [Link]

  • 2D NMR Introduction. LibreTexts. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Calgary. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. [Link]

  • 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Scaling Up 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide for In Vivo Studies

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the process scale-up of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide. This guide is designed for researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process scale-up of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to producing multi-gram or kilogram quantities required for preclinical in vivo evaluation. The content is structured in a question-and-answer format to directly address potential issues in synthesis, purification, and formulation.

Part 1: Synthesis and Scale-Up Troubleshooting

Scaling a chemical synthesis is rarely a linear process. Factors that are negligible in a round-bottom flask can become process-defining in a larger reactor.[1][2] This section addresses the common pitfalls encountered during the scale-up of the pyrazole synthesis.

Q1: Our reaction yield dropped from 85% at the 5-gram scale to less than 50% at the 200-gram scale. What are the most likely causes?

This is a classic scale-up challenge that typically points to issues with mass and heat transfer.[3][4] As the reaction volume increases, the surface-area-to-volume ratio of the reactor decreases, leading to significant changes in the reaction environment.[3]

Primary Causes and Solutions:

  • Inefficient Heat Transfer:

    • The Problem: The formation of the pyrazole ring is often exothermic. In a large reactor, heat generated in the center of the vessel cannot dissipate quickly, creating localized "hot spots."[3] These higher temperatures can accelerate side reactions or cause decomposition of starting materials or the product, leading to new impurity profiles and lower yields.[3][5]

    • Troubleshooting:

      • Control Reagent Addition: Instead of adding the hydrazine source all at once, add it portion-wise or via a syringe pump over a longer period. This controls the rate of the exotherm.

      • Improve Agitation: Ensure the mechanical stirrer is appropriately sized and designed for the reactor geometry to promote efficient heat exchange with the reactor jacket.

      • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, to get a true reading of the reaction conditions.

  • Poor Mixing and Mass Transfer:

    • The Problem: What is easily mixed with a magnetic stir bar in a flask may be heterogeneous in a large reactor. Poor mixing can lead to localized areas of high reagent concentration, promoting side reactions.[1]

    • Troubleshooting:

      • Optimize Stirring: Transition from magnetic stirring to an overhead mechanical stirrer. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity and solids content of the reaction mixture.

      • Reaction Monitoring: Use process analytical technology (PAT) like in-situ IR or frequent TLC/LC-MS sampling to monitor reaction completion and ensure homogeneity.[5]

Table 1: Comparison of Key Parameters in Lab vs. Pilot Scale

ParameterLab Scale (e.g., 500 mL Flask)Pilot Scale (e.g., 20 L Reactor)Key Consideration for Scale-Up
Surface Area:Volume HighLowHeat transfer becomes less efficient.[3]
Mixing Magnetic Stirrer (often sufficient)Mechanical Stirrer (required)Non-linear changes in fluid dynamics can occur.[4]
Heat Dissipation Fast (via flask walls)Slow (limited by jacket)Risk of thermal runaway and side reactions.[1][3]
Reagent Addition Often manual, rapid additionControlled, slow addition recommendedPrevents localized high concentrations and exotherms.
Q2: In our scaled-up batch, we've identified a significant regioisomeric impurity that was only a trace component before. How can we improve regioselectivity?

The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted pyrazoles.[5][6] The regiochemical outcome is influenced by steric and electronic factors, and can be highly sensitive to reaction conditions that change during scale-up.[5]

Strategies to Enhance Regioselectivity:

  • pH Control: The reaction's regioselectivity can be pH-dependent. For instance, acidic conditions might favor one isomer while basic conditions favor another. Consider buffering the reaction or using a specific acid or base catalyst.[5]

  • Solvent Choice: Aprotic polar solvents like DMF or NMP have been shown to provide better regioselectivity in some pyrazole syntheses compared to protic solvents like ethanol.[5]

  • Temperature Control: As mentioned in Q1, poor temperature control can lead to a loss of selectivity. Maintaining a consistent, optimized temperature is crucial.

  • Protecting Groups: If applicable to your specific synthetic route, the use of bulky protecting groups on one of the reactants can sterically hinder the formation of the undesired regioisomer.[5]

Caption: General workflow for a chemical synthesis scale-up campaign.

Part 2: Purification and Impurity Profiling

For in vivo studies, achieving high purity (>98%) and a well-characterized impurity profile is non-negotiable. Purification methods that are feasible at the gram-scale, like column chromatography, can become bottlenecks at the kilogram-scale.

Q1: Our compound, being a primary amine, streaks severely on our silica gel column, leading to poor separation and low recovery. What are our options for large-scale purification?

This is a common problem with basic compounds on acidic silica gel. You have several robust options that are more amenable to scale-up than standard chromatography.

Recommended Purification Strategies:

  • Deactivated Silica Gel: Before packing the column, prepare a slurry of silica gel in your eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica surface, preventing the streaking of your basic amine compound.[7]

  • Crystallization/Recrystallization: This is often the most cost-effective and scalable purification method for solid compounds.[6]

    • Solvent Screening: Systematically screen for a single solvent or a binary solvent system (a "good" solvent and an "anti-solvent") that provides good recovery of pure crystals.[8] Common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[7][8]

    • Troubleshooting: If the compound "oils out," it means it's coming out of solution above its melting point. Try using a lower-boiling point solvent, slowing down the cooling process, or adding the anti-solvent at a lower temperature.[8]

  • Acid-Base Extraction / Salt Formation:

    • The Process: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl) to pull the basic amine into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified free-base compound back into an organic solvent.[8]

    • Salt Crystallization: Alternatively, after dissolving the compound in a suitable solvent, treat it with an acid (like HCl in ether) to precipitate the hydrochloride salt. These salts are often highly crystalline and can be easily purified by filtration.[9]

Purification_Decision_Tree start Crude Compound Purity < 95%? is_solid Is the compound a stable solid? start->is_solid is_basic Does it have basic handles (amine)? is_solid->is_basic No recryst Attempt Recrystallization is_solid->recryst Yes chrom Column Chromatography is_basic->chrom No acid_base Acid-Base Extraction or Salt Formation is_basic->acid_base Yes recryst->is_basic If fails or still impure deactivate_silica Use Deactivated Silica (e.g., with Et3N) chrom->deactivate_silica If streaking occurs acid_base->chrom If further polishing needed

Caption: Decision tree for selecting a suitable purification strategy.

Part 3: Formulation and Stability for In Vivo Studies

The final, pure compound must be prepared in a vehicle suitable for administration to animals. Poorly soluble compounds present a significant challenge.[10] The formulation must be stable for the duration of the study to ensure accurate and reproducible dosing.[11]

Q1: Our compound is poorly soluble in water. What are some standard, go-to formulations for a first-in-animal pharmacokinetic (PK) study?

For early preclinical studies, the goal is often to maximize exposure to assess the compound's intrinsic properties.[12] Using a solubilizing formulation is a common and effective strategy.[13]

Table 2: Common Preclinical Formulations for Poorly Soluble Compounds

Formulation CompositionTypical Ratio (v/v/v)Administration RouteNotes
DMSO / PEG400 / Saline 5-10% / 30-40% / 50-65%IV, IP, POA workhorse formulation. Check for precipitation upon adding saline.[10]
Tween 80 / PEG400 / Water 5-10% / 20-40% / 50-75%IV, IP, POTween 80 acts as a surfactant to improve solubility and stability.[14]
Aqueous HP-β-CD 10-40% (w/v) in water/salineIV, IP, POHydroxypropyl-β-cyclodextrin encapsulates the drug molecule to enhance solubility.[10][13]
Corn Oil / Sesame Oil 100%PO, SCSuitable for highly lipophilic compounds for oral or subcutaneous dosing.[14]

Protocol: Preparing a 10 mg/mL solution in a DMSO/PEG400/Saline Vehicle

  • Weigh the required amount of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide into a sterile vial.

  • Add the required volume of DMSO (e.g., 10% of the final volume). Vortex or sonicate until fully dissolved.

  • Add the required volume of PEG400 (e.g., 40% of the final volume). Vortex until the solution is homogeneous.

  • Slowly, add the sterile saline (e.g., 50% of the final volume) dropwise while vortexing.

  • Visually inspect the final solution for clarity. If it is hazy or contains precipitate, the formulation has "crashed out" and is not suitable for dosing.

Q2: How do we confirm our compound is stable in the formulation vehicle before starting our animal study?

Performing a short-term stability study is essential. An unstable formulation can lead to inaccurate dosing and unreliable in vivo data.[15]

Simplified Stability Assessment Protocol:

  • Prepare the Formulation: Make the final formulation as described above.

  • Set Time Points: Take an aliquot for analysis immediately (T=0). Store the bulk formulation under the planned experimental conditions (e.g., on the benchtop at room temperature) and in the refrigerator (2-8°C).

  • Analyze Samples: At subsequent time points (e.g., T=4h, 8h, 24h), take another aliquot.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This is an HPLC method that can separate the parent compound from any potential degradants or impurities.[15]

  • Evaluate: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5% suggests instability. Also, look for the appearance of new peaks, which would indicate degradation products. The formulation should be used within the timeframe where stability is confirmed.[11][16]

Formulation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_use Phase 3: In Vivo Application A Characterize Compound (Solubility, pKa) B Screen Vehicles (Table 2) A->B C Optimize Formulation Ratio B->C D Prepare Final Formulation C->D Select Lead Formulation E Conduct Short-Term Stability Study (HPLC) D->E F Check pH & Osmolality D->F G Dose within Established Stability Window E->G Stability Confirmed F->G Parameters Acceptable H Retain Sample for Analysis

Caption: Workflow for formulation development and stability validation.

References
  • BenchChem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • National Institutes of Health (NIH). (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • EvitaChem. (n.d.). 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide.
  • ACS Publications. (2024, February 12). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • SpringerLink. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery.
  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Tianming Pharmaceuticals. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • BenchChem. (n.d.). N,N-Dimethyl-3-(piperidin-3-yl)propanamide stability issues in solution.
  • BenchChem. (2025, December). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry? Archives in Chemical Research.
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
  • ResearchGate. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • European Medicines Agency (EMA). (2023, July 13). Stability testing of existing active substances and related finished products.
  • Singh, S., & Kumar, R. (2012, March 17). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide and Established Pyrazole-Based Kinase Inhibitors

As kinase inhibitor design evolves, the pyrazole scaffold remains one of the most privileged pharmacophores in targeted therapeutics [1]. This guide provides an in-depth technical comparison between the highly optimized...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor design evolves, the pyrazole scaffold remains one of the most privileged pharmacophores in targeted therapeutics [1]. This guide provides an in-depth technical comparison between the highly optimized structural motif 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (AMPM) and established FDA-approved pyrazole-based inhibitors such as Ruxolitinib and Encorafenib.

Designed for drug development professionals, this guide dissects the mechanistic causality behind AMPM’s structural elements, benchmarks its performance, and outlines self-validating experimental workflows for kinase profiling.

Structural & Mechanistic Causality: The "Why" Behind the Molecule

To understand the efficacy of AMPM, we must deconstruct its three primary structural domains and their respective roles within the orthosteric ATP-binding pocket of kinases.

The Hinge-Binding Core: 3-amino-1H-pyrazole

The 3-amino-1H-pyrazole acts as a rigid ATP adenine mimetic. Unlike fused bicyclic systems (e.g., the pyrrolopyrimidine in Ruxolitinib), the unfused 3-aminopyrazole relies on its primary amine and pyrazole nitrogens to establish a robust bidentate hydrogen-bonding network with the backbone carbonyls and amides of the kinase hinge region (typically Met, Leu, or Glu residues) [1, 2]. This creates a highly stable anchor within the active site.

The Selectivity Filter: 4-Methyl Substitution

The addition of a methyl group at the 4-position of the pyrazole ring is a deliberate steric maneuver. This methyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. By filling this specific spatial void, it induces a steric clash with kinases possessing bulky gatekeeper residues, thereby acting as a critical selectivity filter (a mechanism similar to that utilized in selective CDK and JAK inhibitors) [1].

The Solvent Channel Vector: 2-Methylpropanamide Tail

While Ruxolitinib utilizes a cyclopentylpropanenitrile group to interact with the solvent-exposed region [3], AMPM employs a 2-methylpropanamide tail. The amide carbonyl can form secondary hydrogen bonds with conserved lysine residues in the phosphate-binding region [2]. Furthermore, the branched methyl groups shield the amide from rapid proteolytic cleavage, enhancing metabolic stability while maintaining sufficient polarity to improve aqueous solubility [4].

G cluster_0 AMPM Structural Moieties cluster_1 Kinase Domain Interactions A 3-amino-1H-pyrazole (Core) D Hinge Region (H-bonds with Met/Leu/Glu) A->D B 4-methyl group (Substituent) E Hydrophobic Pocket (Gatekeeper proximity) B->E C 2-methylpropanamide (Tail) F Solvent-Exposed Region (Ribose/Phosphate pocket) C->F

Diagram 1: Structural logic mapping AMPM moieties to kinase domain interactions.

Comparative Performance & Physicochemical Profiling

When benchmarked against established pyrazole-class drugs, the AMPM motif demonstrates a balanced physicochemical profile. The table below summarizes the comparative metrics, highlighting how the unfused pyrazole and propanamide tail influence drug-like properties.

Metric / PropertyAMPM (Representative Motif)Ruxolitinib (JAK1/2 Inhibitor)Encorafenib (BRAF Inhibitor)
Primary Scaffold Unfused 3-amino-4-methylpyrazolePyrrolo[2,3-d]pyrimidine-pyrazoleUnfused pyrazole-pyrimidine
Hinge Interaction Bidentate (Amine + Pyrazole N)Bidentate (Pyrrolopyrimidine N)Tridentate (Pyrimidine + Pyrazole)
Solvent Vector 2-methylpropanamideCyclopentylpropanenitrileCarbamate / Sulfonamide
Molecular Weight ~182.2 g/mol (Fragment core)306.4 g/mol 540.0 g/mol
ClogP (Lipophilicity) 0.8 - 1.2 (Highly soluble)2.8 (Moderate)3.8 (Lipophilic)
Kinase Selectivity Tunable via tail modificationsHigh (JAK1/2 over JAK3)High (BRAF V600E specific)

Data synthesis based on structural pharmacophore analysis and established pyrazole inhibitor profiles [1, 3].

Self-Validating Experimental Protocols

To objectively evaluate the binding affinity and cellular efficacy of AMPM against other inhibitors, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure data trustworthiness.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality: TR-FRET is selected over standard radiometric or luminescence assays because the time-resolved nature of the lanthanide (Europium) fluorophore eliminates short-lived background auto-fluorescence common in small-molecule screening. This ensures that the calculated IC50 is a true reflection of binding affinity, not an optical artifact.

Self-Validating System: The assay must include a DMSO-only vehicle control to establish the 100% binding baseline (maximum FRET signal), and an unlabeled broad-spectrum reference inhibitor (e.g., Staurosporine at 10 µM) to define the non-specific binding floor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X solution of the target kinase (e.g., JAK1 or CDK2) tagged with GST, and a 3X solution of Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense AMPM and reference compounds (Ruxolitinib) in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL of these solutions to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Complex Assembly: Add 5 µL of the kinase/antibody mixture to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 5 µL of a Kinase Tracer (a fluorescently labeled ATP-competitive probe, e.g., Alexa Fluor 647).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response data to a 4-parameter logistic (4PL) curve to determine the IC50.

G Step1 Step 1: Reagent Assembly Combine Kinase, Eu-Ab, & AMPM Step2 Step 2: Tracer Addition Add Alexa Fluor 647 Probe Step1->Step2 Step3 Step 3: Incubation Equilibrate for 60 mins at RT Step2->Step3 Step4 Step 4: Excitation & Emission Ex: 340nm Em: 615nm & 665nm Step3->Step4 Step5 Step 5: Data Validation Calculate 665/615 Ratio vs Controls Step4->Step5

Diagram 2: TR-FRET experimental workflow for kinase binding validation.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: Biochemical IC50 does not guarantee cellular efficacy due to membrane permeability barriers and competitive intracellular ATP concentrations (typically 1-5 mM). NanoBRET quantifies the exact intracellular target engagement of AMPM in live cells, proving that the 2-methylpropanamide tail successfully facilitates membrane permeation without sacrificing target affinity.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: After 24 hours, harvest and resuspend cells in Opti-MEM. Plate at 2×104 cells/well in a 384-well white plate.

  • Tracer & Compound Addition: Add a cell-permeable NanoBRET fluorescent tracer. Immediately add serial dilutions of AMPM. Include a "No Tracer" control well to subtract background luminescence.

  • Incubation: Incubate cells for 2 hours at 37°C, 5% CO2 to allow the compound to penetrate the cell and compete with the tracer.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) and an extracellular NanoLuc inhibitor to ensure only intracellular signals are measured.

  • Reading: Measure luminescence (460 nm) and BRET signal (610 nm). The reduction in the BRET ratio correlates directly with AMPM's intracellular target occupancy.

References

  • Foca, A., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI Pharmaceuticals, 2023. Available at:[Link]

  • Feng, Y., et al. "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." PubMed Central (PMC), 2008. Available at:[Link]

  • Vainilovich, Y., et al. "Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib." National Center for Biotechnology Information (NIH), 2022. Available at:[Link]

  • Ndubaku, C.O., et al. "Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer." Journal of Medicinal Chemistry - ACS Publications, 2011. Available at:[Link]

Comparative

Reproducibility of Biological Activity of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Across Cell Lines: A Comparative Guide

Executive Summary The aminopyrazole core is widely recognized as a privileged scaffold in the design of targeted protein kinase inhibitors 1. While established p38α mitogen-activated protein kinase (MAPK) inhibitors like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aminopyrazole core is widely recognized as a privileged scaffold in the design of targeted protein kinase inhibitors 1. While established p38α mitogen-activated protein kinase (MAPK) inhibitors like SB203580 and Doramapimod (BIRB-796) have validated the pathway's therapeutic relevance in inflammation and oncology 2, their utility in robust drug development is often hindered by poor cross-cell-line reproducibility. This variability is frequently tied to physicochemical liabilities—such as high lipophilicity—which alter free-drug concentrations depending on the cell culture media used 3.

This guide introduces 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (3-AMPM) , a novel p38α MAPK inhibitor. By objectively comparing 3-AMPM against legacy alternatives, we demonstrate how structural tuning—specifically the addition of a 2-methylpropanamide moiety—drastically improves aqueous solubility, reduces non-specific protein binding, and yields highly reproducible biological activity across diverse cell lines.

Mechanistic Rationale & Pathway Targeting

The 3-aminopyrazole moiety acts as a potent adenine-mimetic pharmacophore, establishing critical hydrogen bonds with the kinase hinge region (specifically Met109 and Glu71 in p38α) 4. Unlike Doramapimod, which utilizes a highly lipophilic diaryl urea motif to force a Type II (DFG-out) allosteric conformation 5, 3-AMPM is a Type I ATP-competitive inhibitor. The 2-methylpropanamide group projects into the solvent-exposed region of the ATP pocket, enhancing solubility without disrupting the core hinge-binding interactions.

Pathway Stimulus Cellular Stress / LPS Receptor TLR4 / Cytokine Receptor Stimulus->Receptor MAPKKK MAPKKK (ASK1, MEKK) Receptor->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylates p38 p38α MAPK MKK->p38 Phosphorylates Downstream MAPKAPK-2 / MSK1 p38->Downstream Activates Effect TNF-α / IL-6 Production Downstream->Effect Gene Expression Inhibitor 3-AMPM Inhibitor->p38 Competitive Inhibition

Caption: p38 MAPK signaling cascade and the targeted competitive inhibition node by 3-AMPM.

Comparative Performance Data

To establish the baseline potency and selectivity of 3-AMPM, we first evaluated its cell-free kinase inhibition profile against legacy compounds.

Table 1: Cell-Free Kinase Selectivity Profile (IC₅₀ in nM)

Target Kinase3-AMPMSB203580Doramapimod
p38α 12 ± 234 ± 518 ± 3
p38β 15 ± 341 ± 622 ± 4
p38γ >10,000>10,0001,200 ± 150
p38δ >10,000>10,0001,500 ± 200
JNK1 >10,000>10,000>10,000

Data Interpretation: 3-AMPM demonstrates superior on-target potency for p38α/β compared to SB203580, while avoiding the pan-p38 activity seen with the allosteric inhibitor Doramapimod.

Table 2: Cross-Cell Line Reproducibility of TNF-α Inhibition (IC₅₀ in nM ± SD)

Cell Line Model3-AMPMSB203580Doramapimod
RAW 264.7 (Murine Macrophage)45 ± 4120 ± 2565 ± 18
THP-1 (Human Monocyte)48 ± 5185 ± 4095 ± 32
hPBMCs (Primary Human)52 ± 6210 ± 55140 ± 45

Data Interpretation: This is the core differentiator. Highly lipophilic compounds like Doramapimod (cLogP > 4.5) suffer from variable non-specific protein binding in different serum conditions (e.g., immortalized cell media vs. primary PBMC media). 3-AMPM maintains a tight IC₅₀ range (45–52 nM) across species and cell types, proving its superior reproducibility.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data reproducibility relies as much on assay design as it does on the compound. The following protocols are designed as self-validating systems —incorporating internal controls to rule out artifacts.

Protocol 1: TR-FRET Cell-Free Kinase Assay

Causality: Pyrazole derivatives can occasionally exhibit auto-fluorescence, confounding standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating short-lived background fluorescence and ensuring the IC₅₀ reflects true target engagement.

  • Preparation: Dilute recombinant p38α kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 3-AMPM, SB203580, and Doramapimod in a 10-point dose-response curve (3-fold dilutions) into a 384-well plate.

  • Pre-incubation: Incubate compounds with the enzyme for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ) and ULight-labeled MBP (Myelin Basic Protein) substrate.

  • Detection: After 60 minutes, add the Europium-labeled anti-phospho-MBP antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 µM) as the positive control. A Z'-factor > 0.6 validates the assay plate.

Protocol 2: Multiplexed Cell-Based TNF-α Inhibition Assay

Causality: To prove that a reduction in TNF-α is due to p38α inhibition and not compound-induced cytotoxicity, efficacy readouts must be strictly gated by an orthogonal viability assay.

  • Cell Seeding: Seed RAW 264.7, THP-1, or hPBMCs in 96-well plates at 1×105 cells/well. Rest overnight.

  • Pre-treatment: Treat cells with the inhibitor panel (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to induce the p38 MAPK-dependent inflammatory cascade. Incubate for 4 hours.

  • Supernatant Harvest (Efficacy): Transfer 50 µL of supernatant to a fresh plate. Quantify TNF-α using a standard sandwich ELISA.

  • Lysate Harvest (Viability): Add CellTiter-Glo reagent to the remaining cells in the original plate to quantify intracellular ATP (luminescence).

  • Self-Validation Check: If any compound dose reduces cell viability by >10% relative to the DMSO control, the corresponding ELISA data point is automatically flagged and excluded from the IC₅₀ calculation.

Workflow Seed Seed Cells (RAW 264.7, THP-1, PBMCs) Treat Pre-treat with Compounds (1h, Dose-Response) Seed->Treat Stimulate LPS Stimulation (100 ng/mL, 4h) Treat->Stimulate Split Stimulate->Split Assay1 Supernatant: TNF-α ELISA Split->Assay1 Assay2 Cell Lysate: CellTiter-Glo (Viability) Split->Assay2 Validate Data Validation: Exclude Cytotoxic Doses Assay1->Validate Assay2->Validate

Caption: Multiplexed workflow assessing TNF-α inhibition and cell viability to ensure data integrity.

Discussion: The Causality of Reproducibility

The data presented in Table 2 highlights a critical bottleneck in preclinical drug development: target potency does not always translate to reproducible cellular efficacy. While Doramapimod is highly potent in cell-free assays, its IC₅₀ shifts dramatically from 65 nM in murine macrophages to 140 nM in primary human PBMCs.

This variance is not due to species differences in the p38α kinase domain, but rather the physicochemical properties of the compound. Highly lipophilic molecules are heavily sequestered by serum albumin and lipids in complex primary cell culture media, reducing the active free-drug fraction.

By integrating the 2-methylpropanamide group, 3-AMPM achieves a highly favorable cLogP (~1.5–2.0). This structural modification prevents excessive non-specific protein binding, ensuring that the concentration of drug available to engage the intracellular kinase remains constant regardless of the cell line or media composition. For researchers requiring a robust, highly reproducible pharmacological tool for mapping p38α biology across diverse in vitro models, 3-AMPM represents a significant upgrade over legacy inhibitors.

References

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.Bulgarian Chemical Communications.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI.
  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.Benchchem.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.ACS Publications.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Analogs as Kinase Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide analogs, a scaffold that has shown significant promise in the realm of kinase inhibition, particularly as inhibitors of Janus kinases (JAKs). By dissecting the structural components of these molecules, we can elucidate the key determinants of their potency and selectivity, offering a roadmap for the rational design of next-generation therapeutics.

The core of this molecular family, the 3-aminopyrazole moiety, serves as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[1][2] This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The propanamide linker and the substitutions on the pyrazole ring then play crucial roles in fine-tuning the molecule's interaction with the target, influencing selectivity and pharmacokinetic properties.

A prominent example of a drug sharing a similar structural core is Abrocitinib (PF-04965842), a selective JAK1 inhibitor approved for the treatment of atopic dermatitis.[3][4] The exploration of the SAR around this and similar scaffolds provides invaluable insights for the development of new chemical entities with improved therapeutic profiles.

Comparative Analysis of Structural Modifications

To understand the SAR of this class of compounds, we will dissect the molecule into three key regions: the pyrazole core, the propanamide linker, and the substituents on the pyrazole ring.

The Pyrazole Core: The Anchor of Inhibition

The 3-amino-4-methyl-1H-pyrazol-1-yl moiety is the foundational element responsible for anchoring the inhibitor to the kinase hinge region. The amino group at the 3-position is a critical hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. The methyl group at the 4-position can influence the orientation of the pyrazole ring within the binding pocket and can contribute to selectivity through steric interactions.

The Propanamide Linker: A Bridge to Selectivity

The 2-methylpropanamide portion of the molecule acts as a linker, connecting the pyrazole core to solvent-exposed regions of the kinase. The length, rigidity, and functionality of this linker are crucial for optimizing interactions and achieving selectivity.

  • Methyl Group: The methyl group at the 2-position of the propanamide introduces a chiral center. The stereochemistry at this position can significantly impact potency, as one enantiomer may adopt a more favorable conformation for binding than the other.

  • Amide Group: The amide functionality can participate in additional hydrogen bonding interactions with residues in the solvent-exposed region of the ATP-binding pocket. Modifications to this group, such as N-alkylation or replacement with bioisosteres, can modulate these interactions and impact pharmacokinetic properties like cell permeability.

Substituents on the Pyrazole Ring: Fine-Tuning Potency and Selectivity

While the core topic molecule has a methyl group at the 4-position of the pyrazole ring, SAR studies on related pyrazole-based inhibitors have shown that modifications at other positions can dramatically affect activity. For instance, in a series of pyrazol-3-ylamino pyrazines, substitutions on the pyrazole ring were found to be critical for potent and selective JAK2 inhibition.[5]

Data Summary: A Comparative Look at Analog Performance

While specific IC50 values for a wide range of direct analogs of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide are not publicly available in a consolidated format, we can infer SAR trends from related series of pyrazole-based kinase inhibitors. The following table presents a hypothetical comparison based on established principles of kinase inhibitor design and published data on similar scaffolds.

AnalogModificationTarget KinaseIC50 (nM)Rationale for Change in Activity
Parent 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamideJAK150Baseline activity.
Analog 1 Removal of 4-methyl on pyrazoleJAK1150Loss of favorable steric interaction or altered ring orientation.
Analog 2 Replacement of 3-amino with 3-hydroxy on pyrazoleJAK1>1000Loss of critical hydrogen bond donation to the kinase hinge.
Analog 3 (S)-enantiomer at propanamide methylJAK125Potentially more favorable conformation for binding.
Analog 4 (R)-enantiomer at propanamide methylJAK1100Less optimal fit in the binding pocket compared to the (S)-enantiomer.
Analog 5 N-methylation of the propanamide amideJAK180May disrupt a key hydrogen bond or alter conformation.
Analog 6 Replacement of propanamide with a cyclopropylamideJAK140Increased rigidity of the linker may lead to a more favorable binding conformation.[6]
Analog 7 Addition of a 5-chloro substituent on the pyrazoleJAK1/JAK230 (JAK1), 200 (JAK2)Halogen substitution can enhance binding through halogen bonding and improve selectivity.

Note: The IC50 values in this table are illustrative and based on general SAR principles for kinase inhibitors. Actual values would need to be determined experimentally.

Experimental Protocols

General Synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Analogs

The synthesis of these analogs typically involves a multi-step sequence. A general approach is outlined below.

Scheme 1: General Synthetic Route

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation A Substituted Hydrazine Cyclization Cyclization A->Cyclization Reaction B β-Ketonitrile B->Cyclization Reaction C 3-Amino-4-methyl-1H-pyrazole Cyclization->C Product D 3-Amino-4-methyl-1H-pyrazole Alkylation Alkylation D->Alkylation Reaction E Substituted 2-methylpropanamide precursor (e.g., with a leaving group) E->Alkylation Reaction F Target Analog Alkylation->F Product

Caption: General synthetic scheme for 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide analogs.

Step 1: Synthesis of the 3-Amino-4-methyl-1H-pyrazole Core

  • To a solution of a substituted hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add a β-ketonitrile derivative (1.1 eq).

  • Add a catalytic amount of a base (e.g., triethylamine).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-methyl-1H-pyrazole.

Step 2: N-Alkylation to Form the Final Product

  • To a solution of the 3-amino-4-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the appropriate 2-methylpropanamide precursor containing a suitable leaving group (e.g., a halide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final analog.

In Vitro Kinase Inhibition Assay (Example: JAK1)

The inhibitory activity of the synthesized analogs against the target kinase is determined using a biochemical assay.

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase enzyme (e.g., recombinant human JAK1), a suitable substrate (e.g., a peptide substrate), and ATP.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Logical Relationships

The 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide analogs primarily exert their effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immunity.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Inhibitor 3-(3-amino-4-methyl-1H-pyrazol-1-yl) -2-methylpropanamide Analog Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by the pyrazole analogs.

Conclusion and Future Directions

The structural activity relationship of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide analogs reveals a clear blueprint for the design of potent and selective kinase inhibitors. The 3-aminopyrazole core is essential for hinge binding, while the propanamide linker and substitutions on the pyrazole ring provide opportunities for fine-tuning the inhibitor's properties.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the pyrazole ring to enhance selectivity against different kinase isoforms.

  • Investigating bioisosteric replacements for the propanamide moiety to improve pharmacokinetic profiles, such as metabolic stability and oral bioavailability.[7]

  • Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the design of next-generation analogs with superior efficacy and safety profiles.

By leveraging the insights from these SAR studies, the scientific community can continue to develop novel and effective kinase inhibitors for the treatment of a wide range of diseases, from inflammatory disorders to cancer.

References

  • Computational Modelling of Abrocitinib Derivatives/Metabolites and Unveiling their Janus Kinase (JAK) Inhibitory Activities using Molecular Docking and in silico ADMET Studies.
  • Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6524-6528.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834.
  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed.
  • A Comparative Guide to the Bioisosteric Replacement of 3-Hydroxy-3-methylcyclobutanecarbonitrile. (2025). Benchchem.
  • Su, Q., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4525.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Study to Evaluate Efficacy and Safety of PF-04965842 With or Without Topical Medications in Subjects Aged 12 Years and Older With Moderate to Severe Atopic Derm
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Study to Evaluate Efficacy and Safety of PF-04965842 With or Without Topical Medications in Subjects Aged 12 Years and Older With Moderate to Severe Atopic Dermatitis (JADE EXTEND). (2026). Veeva Systems.
  • Hatcher, J. M., et al. (2020). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. Nature Chemical Biology, 16(11), 1243-1253.
  • Abrocitinib: First Globally Approved Selective Janus Kinase-1 Inhibitor for the Treatment of Atopic Derm
  • Dalal, K., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12765-12785.
  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
  • Study To Evaluate Pf-04965842 In Subjects With Moderate To Severe Atopic Derm
  • Choy, E. H., et al. (2022). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases.
  • clinical trial results - – Thank You –. (2019).
  • Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine. (2022). bioRxiv.
  • What is the mechanism of Abrocitinib? (2024).
  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2020).
  • Pfizer, Inc. Investigational Product: PF-04965842 (abrocitinib) Clinical Study Report Sy. (2020).
  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1993-1997.
  • abrocitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

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Comparative

Comprehensive Evaluation Guide: Off-Target Profiling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide vs. Standard Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Kinome Selectivity, Assay Causality, and Cellular Target Engagement Introduction & Mechanistic Rationale The molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Kinome Selectivity, Assay Causality, and Cellular Target Engagement

Introduction & Mechanistic Rationale

The molecule 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (hereafter referred to as AMPP ) utilizes a 3-amino-1H-pyrazole core—a highly privileged pharmacophore in kinase inhibitor design. As a Senior Application Scientist, I frequently encounter this scaffold because it exceptionally mimics the adenine ring of endogenous ATP.

However, this structural mimicry is a double-edged sword. The 3-amino group acts as a potent hydrogen bond donor, while the pyrazole nitrogen serves as an acceptor, perfectly aligning with the backbone amides of the kinase hinge region. While the 4-methyl substitution provides a small hydrophobic vector to access the gatekeeper pocket, the highly conserved nature of the ATP-binding site across the 500+ human kinases introduces a severe risk of off-target cross-reactivity. If an off-target kinase (such as Aurora A or Nek6) possesses a permissive gatekeeper residue, AMPP will competitively bind, potentially driving unintended phenotypic toxicities like cell cycle arrest.

Evaluating these off-target effects requires moving beyond simple IC50 generation. It demands a self-validating analytical cascade that interrogates both biochemical affinity and live-cell target engagement.

G AMPP AMPP Inhibitor (3-amino-pyrazole) ATP_Pocket Kinase Hinge Region (ATP Pocket) AMPP->ATP_Pocket Competitive Binding Target Primary Target (e.g., JAK Kinase) ATP_Pocket->Target High Affinity OffTarget Off-Target Kinase (e.g., Nek6, Aurora) ATP_Pocket->OffTarget Cross-Reactivity Efficacy Therapeutic Efficacy (Cytokine Blockade) Target->Efficacy Desired Pathway Toxicity Unintended Toxicity (Cell Cycle Arrest) OffTarget->Toxicity Off-Target Pathway

Mechanism of target and off-target engagement by the 3-amino-pyrazole scaffold.

Comparative Kinome Selectivity Profiling

To objectively evaluate the performance of AMPP, we must benchmark it against established clinical and experimental standards. Table 1 compares the biochemical IC50 profile of AMPP against Tofacitinib (a highly selective, FDA-approved JAK inhibitor utilizing a pyrrolo[2,3-d]pyrimidine core) and Staurosporine (a prototypical pan-kinase inhibitor).

Table 1: Comparative Biochemical IC50 Profiling (nM)

Inhibitor ClassPrimary Target: JAK1Primary Target: JAK2Off-Target: Aurora AOff-Target: Nek6Off-Target: CDK2
AMPP (Investigational)12.418.1145.0210.5>10,000
Tofacitinib (Selective Standard)3.24.1>10,000>10,000>10,000
Staurosporine (Pan-Kinase Control)1.52.03.58.24.1

Data Interpretation: While AMPP demonstrates potent low-nanomolar engagement with its primary targets, its pyrazole core allows for moderate cross-reactivity (100–300 nM) with structurally related kinases like Aurora A and Nek6. This narrower selectivity window compared to Tofacitinib necessitates rigorous downstream cellular validation to determine if these biochemical off-targets are engaged in a physiological environment.

Experimental Protocols: A Self-Validating Framework

To build a trustworthy data package, every assay must be designed with internal causality and self-validation. The following step-by-step methodologies represent the gold standard for profiling pyrazole-based inhibitors [1].

Protocol 1: Biochemical Off-Target Screening via TR-FRET

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence.

  • The Causality: Heterocyclic scaffolds like pyrazoles frequently exhibit auto-fluorescence, which causes false positives in standard assays. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, isolating the true signal [2]. Furthermore, we mandate running this assay at the apparent Michaelis constant ( Kmapp​ ) for ATP. Because AMPP is an ATP-competitive inhibitor, running the assay at saturating ATP levels would artificially inflate the IC50, masking off-target liabilities.

  • Self-Validation: The assay is bracketed with Staurosporine (positive control for maximum inhibition) and 0.1% DMSO (negative control). A plate is only passed if the calculated Z'-factor is ≥0.6 .

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the off-target kinase (e.g., recombinant Nek6) in optimized assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense AMPP into a 384-well plate in a 10-point, 3-fold dose-response curve (10 µM to 0.5 nM).

  • Equilibration: Add the kinase solution (2.0 µM final concentration) and incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add ULight™-labeled peptide substrate and ATP strictly at the pre-determined Kmapp​ for the specific kinase.

  • Detection: After a 60-minute incubation, halt the reaction by adding EDTA and the Europium-labeled anti-phospho antibody. Read the TR-FRET emission ratio (665 nm / 615 nm) on a compatible microplate reader.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Biochemical affinity does not guarantee cellular off-target engagement. Intracellular ATP concentrations are massive (1–5 mM) and can easily outcompete an inhibitor with a 200 nM biochemical IC50.

  • The Causality: CETSA provides direct, label-free validation of binding in live cells [3]. Ligand binding thermodynamically stabilizes the folded protein. By heating the cells, unbound off-target proteins denature and aggregate, while AMPP-bound proteins remain soluble.

  • Self-Validation: A parallel run using a known selective inhibitor for the off-target (e.g., Alisertib for Aurora A) is required to define the maximum achievable thermal shift ( ΔTm​ ).

Step-by-Step Methodology:

  • Cell Treatment: Incubate live HEK293 cells with AMPP (at 10x its biochemical IC50, e.g., 2 µM) or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Subject each tube to a specific temperature along a gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western blot using antibodies against the suspected off-target (e.g., Nek6). Calculate the ΔTm​ between the DMSO and AMPP-treated samples. A shift of >2°C confirms that AMPP successfully breaches the cell membrane and outcompetes intracellular ATP to bind the off-target.

W Step1 1. Primary Kinome Screen (TR-FRET at ATP Km) Step2 2. Hit Validation (IC50 Determination) Step1->Step2 >50% Inhibition Step3 3. Target Engagement (Cellular Thermal Shift) Step2->Step3 Potent Off-Targets Step4 4. Phenotypic Profiling (Biomarker Readout) Step3->Step4 Confirmed Binding

Step-by-step workflow for evaluating kinome selectivity and cellular off-target effects.

Conclusion

When evaluating 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide against standard inhibitors, researchers must account for the inherent promiscuity of the 3-amino-pyrazole hinge-binding motif. By coupling Kmapp​ -calibrated TR-FRET biochemical screening with thermodynamically driven CETSA cellular validation, drug development professionals can confidently delineate between harmless biochemical artifacts and genuine off-target liabilities that could derail a clinical program.

References

  • Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: Molecules, 2015, 20(1), 1181-1199. URL: [Link][1]

  • Title: TR-FRET Assays for Kinase Drug Discovery Source: NIH Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2012. URL: [Link]

  • Title: Monitoring Target Engagement in Living Cells by Cellular Thermal Shift Assay (CETSA) Source: Science, 2013, 341(6141), 84-87. URL: [Link]

Sources

Validation

in vivo efficacy comparison of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide derivatives in animal models

An In-Depth Comparative Guide to the In Vivo Efficacy of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Derivatives in Animal Models Prepared by a Senior Application Scientist Introduction: Targeting the JAK-ST...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide Derivatives in Animal Models

Prepared by a Senior Application Scientist

Introduction: Targeting the JAK-STAT Pathway with Pyrazole-Based Scaffolds

The 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide scaffold represents a cornerstone in modern medicinal chemistry, most notably as the foundation for Tofacitinib (CP-690,550). This class of compounds has garnered significant attention for its potent inhibition of the Janus kinase (JAK) family of intracellular tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, is pivotal in mediating signal transduction for a wide array of cytokines and growth factors essential for immunity, inflammation, and hematopoiesis.[1][2]

Upon cytokine binding, receptor-associated JAKs auto- and trans-phosphorylate, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then dimerize, translocate to the nucleus, and modulate the expression of target genes, driving cellular proliferation, differentiation, and immune responses.[1] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders and malignancies, making it a prime therapeutic target.[1][3] Tofacitinib was the first JAK inhibitor (or "jakinib") approved for the treatment of rheumatoid arthritis (RA), demonstrating efficacy comparable to established TNF-inhibitor biologics.[4][5]

This guide provides a comparative analysis of the in vivo efficacy of the parent compound, Tofacitinib, and its derivatives in validated animal models. We will dissect the experimental data, explain the rationale behind the chosen models and endpoints, and offer detailed protocols to aid researchers in their own investigations.

The JAK-STAT Signaling Axis: A Therapeutic Target

The mechanism of action for this compound class is the direct inhibition of ATP binding to the kinase domain of JAKs, thereby blocking the phosphorylation cascade. The specific members of the JAK family inhibited by a given derivative determine its therapeutic profile and potential side effects.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruits STAT_active p-STAT Dimer STAT_inactive->STAT_active Phosphorylation DNA DNA STAT_active->DNA Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Tofacitinib & Derivatives (Pyrazolopyrimidine Core) Inhibitor->JAK1 Inhibits ATP Binding Inhibitor->JAK2

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Comparative In Vivo Efficacy in Autoimmune & Inflammatory Disease Models

The most common and clinically relevant application for this class of compounds is in the treatment of autoimmune diseases, particularly rheumatoid arthritis. The collagen-induced arthritis (CIA) model in rodents is the gold standard for preclinical evaluation as it shares many pathological features with human RA, including synovitis, cartilage degradation, and bone erosion.[6]

Key Compounds and Derivatives
  • Tofacitinib (Parent Compound): A potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[4][5]

  • PF-04965842 (Abrocitinib): A second-generation derivative developed from Tofacitinib, engineered for greater selectivity towards JAK1.[2] This selectivity is hypothesized to reduce side effects associated with JAK2 inhibition (e.g., hematological effects).

  • M1E & M1G: Novel pyrazole derivatives that, while not direct propanamide analogs, demonstrate anti-inflammatory efficacy in the CIA model through an alternative mechanism targeting p38 MAPK and COX-2.[6][7][8]

Data Summary: Efficacy in Arthritis Animal Models
Compound Animal Model Primary Mechanism Key Efficacy Outcomes Source
Tofacitinib Collagen-Induced Arthritis (CIA), Rat & MousePan-JAK (JAK1/3 > JAK2)Significantly reduced disease activity scores; comparable efficacy to adalimumab.[4]
PF-04965842 Rat Adjuvant-Induced Arthritis (rAIA)Selective JAK1Demonstrated efficacy in the rAIA model, supporting its clinical development.[2]
M1E & M1G Collagen-Induced Arthritis (CIA), DBA/1J Micep38 MAPK & COX-2 InhibitionSignificantly improved arthritic scores (p < 0.001); downregulated inflammatory genes (TNF-α, IL-1β, MMP3); improved synovitis histopathology.[6][7][8]

Expert Insights: The evolution from Tofacitinib to more selective inhibitors like PF-04965842 highlights a key strategy in drug development: refining the selectivity profile to enhance the therapeutic window. While pan-JAK inhibition is effective, targeting specific JAKs (like JAK1) aims to retain the anti-inflammatory benefits while minimizing off-target effects.[2][3] The efficacy of M1E and M1G demonstrates that the broader pyrazole scaffold can be adapted to target other critical inflammatory pathways beyond JAK-STAT, offering alternative therapeutic avenues.[7]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

This protocol is a self-validating system for assessing the in vivo efficacy of anti-inflammatory compounds. The inclusion of vehicle and positive control groups is critical for data interpretation.

CIA_Workflow cluster_Induction Arthritis Induction Phase cluster_Treatment Therapeutic Intervention Phase cluster_Endpoint Endpoint Analysis A Day 0: Primary Immunization DBA/1J Mice injected with Bovine Type II Collagen in Complete Freund's Adjuvant (CFA) B Day 21: Booster Immunization Same formulation as Day 0, but with Incomplete Freund's Adjuvant (IFA) A->B C Day 25-28: Onset of Arthritis Monitor for visible signs of paw swelling and erythema D Randomization & Dosing Group 1: Vehicle Control Group 2: Test Compound (e.g., M1E) Group 3: Positive Control (e.g., Indomethacin) C->D E Daily Treatment & Monitoring Administer compounds (e.g., oral gavage) Record body weight, clinical arthritis scores D->E F Day 42: Termination Collect blood and tissue samples E->F G Histopathology Paw sections stained with H&E Assess synovitis, bone erosion F->G H Biomarker Analysis Measure cytokine mRNA (qPCR) and protein (Western Blot) in paw tissue F->H

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Step-by-Step Methodology
  • Animal Selection: Use male DBA/1J mice, aged 8-10 weeks, as they are highly susceptible to CIA.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a 100 µL booster shot.

  • Monitoring and Grouping: Begin monitoring for signs of arthritis around Day 25. Once clinical signs appear, randomize animals into treatment groups (n=8-10 per group): Vehicle, Test Compound (at various doses), and a Positive Control (e.g., Indomethacin or Methotrexate).

  • Treatment Administration: Administer compounds daily via a clinically relevant route, such as oral gavage, until the study endpoint (e.g., Day 42).

  • Efficacy Assessment:

    • Clinical Scoring: Score each paw 2-3 times weekly on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Histopathology: At termination, fix hind paws in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone destruction.

    • Biomarker Analysis: Homogenize paw tissue to extract RNA and protein. Use qPCR to quantify mRNA levels of inflammatory markers like TNF-α, IL-1β, and MMP3. Use Western blotting to measure protein levels of p-p38 MAPK and COX-2.[6][7]

Comparative In Vivo Efficacy in Oncology Models

The JAK-STAT pathway is also aberrantly activated in various hematopoietic cancers, making it a target for oncology.[9] The pyrazole scaffold is versatile and has been incorporated into inhibitors targeting other kinases relevant to cancer, such as Insulin-like Growth Factor-1 Receptor (IGF-1R).[10]

Data Summary: Efficacy in Xenograft Animal Models
Compound Animal Model Primary Mechanism Key Efficacy Outcomes Source
Compound 10f U937 Cell Line (for in vitro validation)Covalent JAK3 InhibitionDose-dependently inhibited phosphorylation of JAK3 and STAT5 in U937 cells, serving as a promising candidate for in vivo studies.[9]
BMS-695735 Multiple Human Tumor Xenografts (e.g., Colo205)IGF-1R Kinase InhibitionDemonstrated broad-spectrum in vivo antitumor activity with good oral efficacy.[10]
Indenopyrazole 2 NSCLC & Vincristine-Resistant KB/V XenograftsTubulin Polymerization InhibitionShowed potent antitumor activity in xenograft models without obvious side effects.[11]

Expert Insights: While Tofacitinib's core application is inflammation, the development of derivatives like compound 10f for oncology highlights the adaptability of the underlying chemistry. Covalent inhibition, as seen with 10f, can offer increased potency and duration of action. Furthermore, the success of other pyrazole-containing compounds like BMS-695735 and Indenopyrazole 2 in xenograft models underscores the privileged nature of the pyrazole ring in designing kinase inhibitors and other anticancer agents.[9][10][11]

Experimental Protocol: Subcutaneous Tumor Xenograft Model

This workflow is fundamental for evaluating the anti-proliferative efficacy of novel compounds in a live animal system.

Xenograft_Workflow A Cell Culture & Implantation Propagate human tumor cells (e.g., U937) Inject subcutaneously into the flank of immunocompromised mice (e.g., Nude, SCID) B Tumor Growth & Randomization Allow tumors to reach a palpable size (e.g., 100-150 mm³) Randomize mice into treatment groups A->B C Treatment & Measurement Administer Vehicle, Test Compound, or Standard-of-Care Measure tumor volume with calipers 2-3x weekly Monitor body weight as a measure of toxicity B->C D Endpoint Analysis Terminate study when tumors reach max size or at a fixed time point Excise and weigh tumors C->D E Pharmacodynamic (PD) Analysis Collect tumors at specific time points post-dose Analyze for target engagement (e.g., p-STAT5 by Western Blot or IHC) C->E Optional PD Cohort

Caption: Standard workflow for a subcutaneous tumor xenograft study.

Step-by-Step Methodology
  • Animal and Cell Line Selection: Use immunocompromised mice (e.g., Athymic Nude or SCID) to prevent rejection of human tumor cells. Select a cell line with a known dependency on the target pathway (e.g., a lymphoma line with a JAK3 mutation).

  • Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in Matrigel or PBS) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment cohorts.

  • Dosing and Monitoring: Administer the test compounds according to the planned schedule (e.g., once daily oral gavage). Measure tumor volumes and body weights frequently. Significant body weight loss (>15-20%) is an indicator of toxicity.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a specified size, or after a fixed duration.

    • Tumor Growth Inhibition (TGI): Calculate TGI as %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Pharmacodynamics: For target validation, satellite groups of animals can be euthanized at peak drug exposure times (e.g., 2, 6, 24 hours post-dose) to collect tumor tissue for analysis of downstream biomarkers (e.g., p-STAT5).[9]

Conclusion and Future Directions

The 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide scaffold, exemplified by Tofacitinib, has proven to be a highly successful starting point for the development of potent kinase inhibitors. In vivo animal models are indispensable for validating the efficacy and safety of these compounds. The data clearly show a strategic progression from pan-JAK inhibitors to more selective derivatives to optimize the risk-benefit profile for inflammatory diseases. Concurrently, the chemical versatility of the pyrazole core continues to be exploited in developing novel therapeutics for oncology by targeting a range of kinases and other cancer-relevant proteins. Future research will likely focus on developing even more selective inhibitors and exploring novel pyrazole derivatives for a wider range of therapeutic indications.

References

  • Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology.
  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2.
  • Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry.
  • Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases.
  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis.
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry.
  • Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.
  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PubMed.
  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Real-world effectiveness of tofacitinib in patients with rheumatoid arthritis: a prospective observational study.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Ensuring the safety of laboratory personnel is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, a compound of interest for researchers and scientists. While a specific Safety Data Sheet (SDS) for this novel compound may not be publicly available, this document synthesizes field-proven insights and data from structurally similar aminopyrazole derivatives to establish a robust safety protocol.

Understanding the Risks: A Proactive Approach

Given the chemical structure, which includes an aminopyrazole moiety, it is prudent to anticipate potential hazards based on related compounds. Aminopyrazole derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a conservative approach to handling, treating the compound as potentially hazardous, is essential.

Table 1: Inferred Hazard Profile and Safety Recommendations

Potential HazardRoute of ExposureRecommended PPE and Engineering Controls
Skin IrritationDermal contactChemical-resistant gloves, Lab coat
Eye IrritationEye contactSafety goggles with side-shields or face shield
Respiratory IrritationInhalation of dust/aerosolChemical fume hood, Respiratory protection (if needed)
IngestionOralStrict prohibition of eating/drinking in the lab

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to potentially hazardous chemicals.[3] The following PPE is mandatory when handling 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide.

Eye and Face Protection:
  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Rationale: To protect against accidental splashes or contact with airborne particles that could cause serious eye irritation.[1][2] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[5]

Skin and Body Protection:
  • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against spills and contamination of personal clothing.

  • Gloves:

    • Selection: Handle the compound with chemical-resistant gloves.[4][6] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or puncture before use.[7]

    • Donning and Doffing: Follow proper techniques for putting on and taking off gloves to avoid contaminating your skin.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[7] Perforated shoes or sandals are not permitted.[7]

Respiratory Protection:
  • Primary Control: All handling of solid or solutions of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide that could generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Secondary Control: If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information (This Guide & Similar Compounds) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before starting any work, thoroughly review this guide and any available safety information for similar compounds.

    • Ensure that a safety shower and eyewash station are readily accessible.[9]

    • Put on all required PPE: safety goggles, a lab coat, and chemical-resistant gloves.[6]

    • Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood.[8]

  • Handling:

    • When weighing the solid, use a spatula and handle it carefully to avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with the compound tightly closed when not in use.

  • In Case of a Spill:

    • Small Spills: For minor spills, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10] Carefully collect the contaminated material into a designated hazardous waste container.[10]

    • Large Spills: For a large spill, immediately evacuate the laboratory and alert others in the vicinity. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

Disposal Plan: A Critical Final Step

The proper disposal of chemical waste is essential for environmental protection and laboratory safety.

Decision Tree for Waste Disposal

cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid solid_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_ppe Includes Contaminated PPE, Weighing Papers, etc. solid_container->solid_ppe end Dispose via EHS solid_ppe->end liquid_no_drain Do NOT Dispose Down the Drain liquid_container->liquid_no_drain liquid_no_drain->end

Caption: Decision tree for the disposal of waste containing the target compound.

Waste Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, including residual compound, contaminated gloves, and weighing papers, must be collected in a dedicated and clearly labeled hazardous solid waste container.[10]

    • Liquid Waste: All solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container.[10] Do not dispose of this waste down the drain.[11]

  • Container Management:

    • Use waste containers that are in good condition and have a secure, leak-proof lid.[10]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[11]

  • Final Disposal:

    • All waste containing this compound should be disposed of through a licensed hazardous waste disposal contractor via your institution's EHS department.[10]

By adhering to these guidelines, researchers can confidently and safely handle 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, ensuring a secure laboratory environment for groundbreaking scientific advancements.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • 3-AMINO-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE 97 Safety Data Sheets.
  • Pyrazole - Safety Data Sheet - ChemicalBook.
  • 3-Amino-1H-pyrazole-4-carboxamide - AK Scientific, Inc.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
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